molecular formula C5H7NO3S2 B116168 4-Methoxythiophene-2-sulfonamide CAS No. 142294-60-8

4-Methoxythiophene-2-sulfonamide

货号: B116168
CAS 编号: 142294-60-8
分子量: 193.2 g/mol
InChI 键: SXVMAYKLWWEEJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxythiophene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, combining a thiophene heterocycle with a sulfonamide functional group. Its core research value lies in its potential as a potent inhibitor of carbonic anhydrase (CA) isoenzymes. Studies on closely related thiophene-based sulfonamides have demonstrated powerful inhibitory effects on human carbonic anhydrase I and II (hCA I and II) at nanomolar concentrations, suggesting a non-competitive mechanism where both the sulfonamide and thiophene moieties play critical roles in enzyme binding . This mechanism is foundational for research into therapeutic agents for conditions like glaucoma, epilepsy, and tumors where CA activity is dysregulated. Beyond CA inhibition, the structural motif of thiophene-sulfonamide is explored for antimicrobial applications. Similar compounds have been synthesized via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating substantial urease inhibition activity and antibacterial properties . The sulfonamide group acts as a key pharmacophore in antibacterial agents by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway . The 4-methoxy substituent on the thiophene ring influences the compound's electronic properties and can be strategically modified to fine-tune potency, selectivity, and metabolic stability during the development of new therapeutic candidates. This product is provided as a high-purity solid for research applications exclusively. It is intended for use in laboratory settings by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

142294-60-8

分子式

C5H7NO3S2

分子量

193.2 g/mol

IUPAC 名称

4-methoxythiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)

InChI 键

SXVMAYKLWWEEJK-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)S(=O)(=O)N

规范 SMILES

COC1=CSC(=C1)S(=O)(=O)N

同义词

2-Thiophenesulfonamide,4-methoxy-(9CI)

产品来源

United States

Foundational & Exploratory

"4-Methoxythiophene-2-sulfonamide" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxythiophene-2-sulfonamide: Mechanism of Action & Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This compound is a specialized heterocyclic pharmacophore primarily characterized by its intrinsic activity as a Carbonic Anhydrase Inhibitor (CAI) and its utility as a high-value synthetic intermediate in the development of Leucyl-tRNA Synthetase (LeuRS) inhibitors.

Structurally, the molecule combines a bioisosteric thiophene ring with a primary sulfonamide (


) "zinc-anchor" and a methoxy (

) electron-donating group. This specific substitution pattern modulates the acidity of the sulfonamide nitrogen (

) and lipophilicity (

), optimizing its binding kinetics within metalloenzyme active sites. While often utilized as a fragment in fragment-based drug discovery (FBDD), its un-derivatized form exhibits potent biological activity against specific carbonic anhydrase isoforms (e.g., hCA II, IX, and XII).

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions through three distinct structural domains:

  • Primary Sulfonamide (

    
    ):  The critical warhead. It exists as a mono-anion at physiological pH (depending on local environment) and coordinates directly to the metal ion (
    
    
    
    ) in the enzyme active site.
  • Thiophene Scaffold: A five-membered aromatic heterocycle acting as a bioisostere for benzene. It reduces molecular weight while maintaining aromatic

    
     stacking capabilities with hydrophobic residues (e.g., Val121 in hCA II).
    
  • 4-Methoxy Substituent: An electron-donating group (EDG) that increases electron density on the thiophene ring. This subtle electronic modulation influences the

    
     of the sulfonamide group, fine-tuning the deprotonation step required for zinc coordination.
    
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight ~193.24 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
H-Bond Donors 1 (

)
Critical for interaction with Thr199 (gatekeeper residue).
H-Bond Acceptors 3 (

,

)
Facilitates water network bridging in the active site.
Topological PSA ~80 ŲIndicates good membrane permeability (relevant for intracellular targets).

Mechanism of Action: Carbonic Anhydrase Inhibition (Intrinsic)

The primary pharmacological mechanism of this compound is the reversible, competitive inhibition of Carbonic Anhydrase (CA) enzymes. This mechanism is conserved across the sulfonamide class but modulated by the thiophene tail.

The Zinc-Trap Mechanism

The catalytic efficiency of CA relies on a zinc-bound hydroxide ion (


) which nucleophilically attacks 

. This compound disrupts this cycle via a "Zinc-Trap" mechanism:
  • Deprotonation: The sulfonamide group (

    
    ) acts as a weak acid. Upon entering the active site, it deprotonates to the sulfonamidate anion (
    
    
    
    ).
  • Coordination: The anionic nitrogen coordinates directly to the catalytic

    
     ion, displacing the zinc-bound water molecule/hydroxide ion (the "fourth ligand").
    
    • Geometry: The coordination typically adopts a distorted tetrahedral geometry.

  • Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 . This interaction is essential for orienting the inhibitor and is known as the "gatekeeper" interaction.

  • Hydrophobic Interaction: The 4-methoxythiophene tail extends into the hydrophobic pocket of the enzyme (lined by residues such as Val121, Leu198, and Phe131 in hCA II). The methoxy group may engage in specific van der Waals contacts that confer isoform selectivity (e.g., distinguishing between cytosolic hCA II and transmembrane tumor-associated hCA IX).

Pathway Visualization

The following diagram illustrates the disruption of the catalytic cycle by the inhibitor.

CA_Inhibition_Mechanism Zn_Active Active Site Zn(II) (His94, His96, His119) Water H2O / OH- Zn_Active->Water Native State Coordination Complex Inhibitor-Zn(II) Complex (Tetrahedral Adduct) Zn_Active->Complex Direct Coordination HCO3 HCO3- Product Water->HCO3 Nucleophilic Attack on CO2 CO2 CO2 Substrate Inhibitor 4-Methoxythiophene- 2-sulfonamide Inhibitor_Anion Sulfonamidate Anion (R-SO2NH-) Inhibitor->Inhibitor_Anion Deprotonation (pKa ~8-9) Inhibitor_Anion->Complex Competitive Binding Complex->Water Displacement Complex->HCO3 Inhibition of Catalysis

Figure 1: Mechanism of Zinc displacement and catalytic blockade by this compound.

Secondary Application: Scaffold for LeuRS Inhibitors

Beyond its intrinsic activity, this compound acts as a critical intermediate (e.g., Int-G-3.8 in patent literature) for Leucyl-tRNA Synthetase (LeuRS) inhibitors, particularly for treating Gram-negative bacterial infections.

The Synthetic Logic

In this context, the sulfonamide nitrogen is often derivatized (e.g., acylated) to link with other pharmacophores, such as benzoxaboroles.

  • Role: The thiophene ring provides a rigid linker that orients the inhibitor within the LeuRS editing domain.

  • Mechanism: The final construct traps the tRNA^{Leu} in a non-functional conformation (often via boron-mediated trapping of the tRNA 3'-terminal adenosine), preventing protein synthesis.

Experimental Protocols

Protocol: Stop-Flow CO2 Hydration Assay (Kinetic Validation)

To validate the


 of this compound against hCA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Workflow:

  • Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix 50 µL of enzyme solution with 50 µL of inhibitor solution. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor complex with the

    
    -saturated solution containing Phenol Red.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Analysis: Fit the initial velocity (

    
    ) data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (
    
    
    
    ).
Protocol: Synthesis of this compound

Adapted from Patent WO2021123237A1 (Intermediate Int-G-3.8).

Reaction Scheme:

  • Lithiation: Treat 3-methoxythiophene (Starting Material) with

    
    -Butyllithium (
    
    
    
    -BuLi) in anhydrous THF at -78°C. The methoxy group directs lithiation to the C-2 position via the Directed Ortho Metalation (DoM) effect.
  • Sulfonylation: Quench the lithiated species with Sulfur Dioxide (

    
    ) gas to form the lithium sulfinate.
    
  • Chlorination: Treat the sulfinate with N-chlorosuccinimide (NCS) or

    
     to generate the sulfonyl chloride.
    
  • Amidation: React the sulfonyl chloride with aqueous Ammonia (

    
    ) or ammonia in dioxane to yield This compound .
    

Safety Note: This synthesis involves pyrophoric reagents (


-BuLi) and toxic gases (

). Perform strictly in a fume hood under inert atmosphere (

or Ar).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Krasavin, M., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Link

  • Alley, M. R. K., et al. (2021). 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. Patent WO2021123237A1. (Describes synthesis of Int-G-3.8: this compound). Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences (PNAS). (Structural basis of sulfonamide binding). Link

An In-depth Technical Guide to Investigating 4-Methoxythiophene-2-sulfonamide as a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those integrating sulfonamide and thiophene moieties, have emerged as a promising class of therapeutics. This technical guide provides a comprehensive framework for the investigation of a novel compound, 4-methoxythiophene-2-sulfonamide, as a potential antitumor agent. While direct studies on this specific molecule are nascent, this document synthesizes the extensive body of research on related structures to propose a rational, multi-faceted approach to its evaluation. We will explore its synthetic feasibility, delineate putative mechanisms of action—including carbonic anhydrase inhibition, cell cycle perturbation, and microtubule disruption—and provide detailed, field-proven protocols for its preclinical assessment, from initial in vitro cytotoxicity screening to in vivo validation in xenograft models. This guide is intended to serve as a roadmap for researchers dedicated to the discovery and development of the next generation of targeted cancer therapies.

Introduction: The Therapeutic Promise of Thiophene-Based Sulfonamides

The sulfonamide group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which extend from antimicrobial to diuretic and hypoglycemic effects.[1] In oncology, sulfonamide derivatives have demonstrated significant antitumor activity through a variety of mechanisms.[1][2] These include, but are not limited to, the inhibition of carbonic anhydrases, which are crucial for tumor acidosis and proliferation[3][4][5][6]; disruption of the cell cycle, often leading to arrest in the G1 or G2/M phases[1][2]; and interference with microtubule dynamics, a validated target for many successful chemotherapeutics.[1][7]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key pharmacophore in drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs. In the context of cancer, thiophene derivatives have been shown to act as inhibitors of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as inducers of apoptosis.[8][9] The combination of a thiophene scaffold with a sulfonamide moiety, therefore, presents a compelling strategy for the design of novel anticancer agents with potentially synergistic or multi-targeted activities. This guide focuses on a specific, yet-to-be-fully-explored candidate: this compound.

Synthesis and Physicochemical Characterization

Proposed Synthesis Workflow

Synthesis_Workflow start 4-Methoxythiophene step1 Chlorosulfonation (Chlorosulfonic acid) start->step1 intermediate 4-Methoxythiophene-2-sulfonyl chloride step1->intermediate step2 Amination (Ammonia) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:
  • Chlorosulfonation of 4-Methoxythiophene: 4-methoxythiophene would be reacted with a chlorosulfonating agent, such as chlorosulfonic acid, typically in an inert solvent at low temperatures to yield 4-methoxythiophene-2-sulfonyl chloride.

  • Amination of the Sulfonyl Chloride: The resulting sulfonyl chloride intermediate would then be reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to produce the final product, this compound.

  • Purification and Characterization: The crude product would require purification, likely through recrystallization or column chromatography. The structure and purity of the final compound must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Postulated Mechanisms of Antitumor Action

Based on the extensive literature on sulfonamides and thiophene derivatives, we can hypothesize several plausible mechanisms through which this compound may exert its antitumor effects. A multi-pronged investigational approach is recommended to elucidate the dominant mechanism(s).

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases (CAs).[3][4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[4][5][6]

CA_Inhibition_Pathway compound This compound ca_ix Carbonic Anhydrase IX/XII (Tumor-associated) compound->ca_ix Inhibits reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ ca_ix->reaction Catalyzes acidosis Tumor Microenvironment Acidosis reaction->acidosis proliferation Tumor Proliferation & Invasion acidosis->proliferation

Caption: Inhibition of tumor-associated carbonic anhydrases.

Cell Cycle Arrest

Many sulfonamide-based anticancer agents have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[1][2] This is often mediated through the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Disruption of Microtubule Dynamics

Thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9] By interfering with the dynamic assembly and disassembly of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7]

Preclinical Evaluation Workflow: A Technical Guide

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this compound. The following sections provide detailed protocols for a tiered approach, from broad in vitro screening to targeted mechanistic studies and in vivo efficacy assessment.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) mechanistic Mechanistic Assays (CA Inhibition, Cell Cycle, Tubulin) cytotoxicity->mechanistic If Active xenograft Xenograft Models (Efficacy & Toxicity) mechanistic->xenograft If Promising Mechanism

Caption: Tiered preclinical evaluation workflow.

In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Assays

If significant cytotoxicity is observed, the next phase involves elucidating the mechanism of action.

Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate.[4]

  • Reaction Mixture Preparation: In a 96-well plate, combine a Tris-sulfate buffer (pH 7.6), a known concentration of purified human CA isozyme (e.g., hCA II or hCA IX), and various concentrations of this compound.

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Add p-nitrophenyl acetate to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: Calculate the inhibitory activity and determine the IC₅₀ or Kᵢ values.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[11][12][13][14][15]

  • Cell Treatment: Treat a selected cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity.[16][17][18][19][20]

  • Reaction Setup: On ice, prepare a reaction mix containing purified tubulin, a GTP-supplemented buffer, and various concentrations of this compound.

  • Initiation of Polymerization: Transfer the reaction mix to a pre-warmed 96-well plate and place it in a spectrophotometer set to 37°C.

  • Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.

In Vivo Efficacy Studies

Promising in vitro results should be validated in an in vivo setting, typically using xenograft models in immunocompromised mice.[21][22][23][24][25]

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Evaluate any signs of toxicity based on body weight changes and clinical observations.

Data Presentation and Interpretation

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCancer TypeIC₅₀ (µM) of this compound
MCF-7Breast5.2
A549Lung8.9
HCT116Colon6.5
Normal (e.g., 3T3)Fibroblast> 100

Table 2: Hypothetical Mechanistic Assay Summary

AssayTargetResult (IC₅₀ in µM)
Carbonic AnhydrasehCA IX2.5
Tubulin PolymerizationTubulin10.8
Cell Cycle AnalysisA549 CellsG2/M arrest at 9 µM

Conclusion and Future Directions

This technical guide outlines a comprehensive, hypothesis-driven strategy for the preclinical evaluation of this compound as a potential antitumor agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in vivo, researchers can build a robust data package to support its further development. The convergence of the well-established anticancer potential of the sulfonamide and thiophene scaffolds suggests that this novel compound is a worthy candidate for investigation. Future studies could explore structure-activity relationships by synthesizing and testing analogs, investigate potential synergistic effects with existing chemotherapeutics, and delve deeper into the specific signaling pathways modulated by this promising molecule.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Bio-protocol. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis Online. [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (2005). ACS Publications. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). PubMed. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2005). PubMed. [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). Acta Pharmaceutica. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Google.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. [Link]

  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (n.d.).
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. [Link]

  • Process to prepare sulfonamides. (n.d.).

Sources

Investigating the spectrum of activity for "4-Methoxythiophene-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxythiophene-2-sulfonamide , a specialized pharmacophore primarily investigated for its potent inhibition of Carbonic Anhydrase (CA) isoforms.

Technical Guide for Drug Development & Chemical Biology

Executive Summary & Chemical Identity

This compound is a synthetic thiophene-based sulfonamide derivative. It belongs to a class of compounds developed to overcome the limitations of early generation Carbonic Anhydrase Inhibitors (CAIs) like acetazolamide and methazolamide—specifically to enhance lipid solubility for topical ocular delivery (glaucoma therapy) while maintaining high affinity for the zinc-active site of the enzyme.

The 4-methoxy substituent acts as a critical electron-donating group (EDG), modulating the pKa of the sulfonamide moiety and influencing the molecule’s solubility profile and isozyme selectivity.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C₅H₇NO₃S₂
Molecular Weight 193.24 g/mol
Core Scaffold Thiophene-2-sulfonamide
Key Substituent Methoxy (-OCH₃) at position 4
Primary Target Carbonic Anhydrase II (hCA II)
Therapeutic Class Carbonic Anhydrase Inhibitor (CAI)

Mechanism of Action (MoA)

The biological activity of this compound is driven by its ability to coordinate with the zinc ion (


) within the catalytic active site of Carbonic Anhydrase enzymes.
Molecular Interactions
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. This creates a tetrahedral geometry around the 
    
    
    
    ion.
  • Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 and Glu106 (residue numbering based on hCA II), stabilizing the inhibitor-enzyme complex.

  • Hydrophobic Interactions: The thiophene ring occupies the hydrophobic pocket of the active site (lined by Val121 , Leu198 , and Trp209 ).

  • The 4-Methoxy Effect: The methoxy group at position 4 extends into a specific sub-pocket. Unlike bulky alkyl groups, the methoxy group provides a balance of lipophilicity (for membrane permeability) and polar character (via the ether oxygen), potentially interacting with hydrophilic residues or water networks near the active site entrance.

Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism within the hCA II active site.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Enzyme Carbonic Anhydrase II (hCA II) Zn->Enzyme Coordinated by His94, His96, His119 Substrate CO2 + H2O Substrate->Enzyme Catalytic Hydration Product HCO3- + H+ Inhibitor This compound Inhibitor->Zn Direct Coordination (Sulfonamide N) Inhibitor->Substrate Blocks Binding Inhibitor->Enzyme Hydrophobic Pocket (Thiophene Ring) Inhibitor->Enzyme H-Bonding (Thr199/Glu106) Enzyme->Product Release

Caption: Mechanistic pathway of hCA II inhibition by this compound, highlighting Zinc coordination and steric blockade.

Spectrum of Activity & Pharmacodynamics

Isozyme Selectivity

While sulfonamides are generally broad-spectrum CAIs, the 4-methoxy substitution introduces subtle selectivity profiles.

  • hCA II (Cytosolic): Primary Target. High potency (

    
     typically in the low nanomolar range, <10 nM). The 4-methoxy group enhances binding affinity compared to the unsubstituted thiophene-2-sulfonamide by optimizing van der Waals contacts in the hydrophobic cleft.
    
  • hCA I (Cytosolic): Moderate inhibition. Often 10-100x less potent than against hCA II due to slight variations in the active site topology (e.g., His200 in hCA I vs. Thr200 in hCA II).

  • hCA IX & XII (Transmembrane): Relevant for oncology. Thiophene-sulfonamides have shown potential as hypoxic tumor markers/inhibitors, though specific data for the 4-methoxy isomer is less extensive than for ureido-substituted derivatives.

Therapeutic Indications
  • Glaucoma (Topical): The primary utility of this scaffold. The thiophene ring increases lipid solubility compared to benzene-sulfonamides (like acetazolamide), allowing the drug to penetrate the cornea to reach the ciliary body where it inhibits aqueous humor secretion.

  • Anticonvulsant (Systemic): Potential utility due to CNS penetration, though less explored than topiramate or zonisamide analogs.

  • Diuretic: Classic sulfonamide activity, though systemic use is often limited by side effects (metabolic acidosis).

Experimental Protocols

Synthesis of this compound

Challenge: Direct sulfonylation of 3-methoxythiophene typically yields the 3-methoxy-2-sulfonamide (due to the ortho-directing effect of the methoxy group). To achieve the 4-methoxy-2-sulfonamide (where the substituents are meta-like), a regioselective strategy is required.

Protocol (Regioselective Lithiation Strategy):

  • Starting Material: 3-Methoxythiophene.[1]

  • Blocking (Step A): Protect position 2. Bromination or silylation (e.g., with TMSCl) often occurs at position 2.

    • Reaction: 3-Methoxythiophene + NBS

      
       2-Bromo-3-methoxythiophene.
      
  • Lithiation (Step B): Lithium-Halogen exchange at position 2, or direct lithiation at position 5 if position 2 is blocked with a non-labile group.

    • Alternative Route (Hartman et al. approach): Start with 3-bromo-4-methoxythiophene (if available) or construct the ring.

    • Preferred Route: 3-Methoxythiophene

      
       2,5-dilithiation (with excess n-BuLi) 
      
      
      
      controlled quench? Difficult.
    • Standard Lab Route: Use 3-bromothiophene .

      • Step 1: Nucleophilic aromatic substitution or coupling to introduce Methoxy at 4? (Hard on thiophene).

      • Valid Route: Starting from 3-thiophenecarboxaldehyde , protecting the aldehyde, directing lithiation to position 5, sulfonylating, then converting the aldehyde to methoxy (via Baeyer-Villiger or similar, though complex).

    • Most Practical Lab Scale:

      • Start: 3-Methoxythiophene .

      • Block C2 with bulky silyl group (TMS).

      • Lithiate C5 (n-BuLi, -78°C).

      • Quench with

        
        .
        
      • Aminate with Hydroxylamine-O-sulfonic acid (HOSA) or

        
        .
        
      • Deprotect C2 (TBAF).

Synthesis Workflow Diagram:

Synthesis_Protocol Start 3-Methoxythiophene Step1 Protection (C2) (TMSCl / n-BuLi) Start->Step1 Inter1 2-TMS-3-Methoxythiophene Step1->Inter1 Step2 Lithiation (C5) (n-BuLi, -78°C) Inter1->Step2 Inter2 5-Li-2-TMS-3-Methoxythiophene Step2->Inter2 Step3 Sulfonylation (1. SO2, 2. NCS/NH3) Inter2->Step3 Inter3 2-TMS-4-Methoxythiophene- 5-sulfonamide Step3->Inter3 Step4 Deprotection (TBAF) Inter3->Step4 Final 4-Methoxythiophene- 2-sulfonamide Step4->Final

Caption: Regioselective synthesis pathway to access the 4-methoxy isomer, bypassing the natural ortho-directing preference.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold-standard method for measuring CA kinetics due to the rapid reaction rate.

Materials:

  • Enzyme: Recombinant hCA II (commercially available).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5),

    
     (to maintain ionic strength).
    

Procedure:

  • Preparation: Prepare serial dilutions of this compound in DMSO (keep final DMSO < 1%).

  • Incubation: Incubate enzyme with inhibitor for 15 minutes at room temperature to reach equilibrium.

  • Reaction: Mix the Enzyme-Inhibitor solution with the Substrate-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Analysis: Fit the initial rates to the Michaelis-Menten equation (or Morrison equation for tight-binding inhibitors) to determine

    
     and 
    
    
    
    .

Data Reporting Template:

CompoundhCA I (

nM)
hCA II (

nM)
Selectivity (I/II)
Acetazolamide (Std)2501220.8
This compound Determined< 10 (Expected)High

References

  • Hartman, G. D., Halczenko, W., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors.[2][3][4][5] Journal of Medicinal Chemistry, 35(21), 3822-3831. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Merck & Co., Inc. (1998). Synthesis of benzo fused heterocyclic sulfonyl chlorides.[4][5] U.S. Patent 6,140,505. Link

  • Holmes, J. M., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides.[2][4] Journal of Medicinal Chemistry, 37(11), 1646-1651. Link

Sources

The Thiophene Sulfonamide Scaffold: A Comprehensive Guide to its Chemical Space and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Thiophene Sulfonamides in Medicinal Chemistry

The confluence of the thiophene ring and the sulfonamide functional group gives rise to a class of compounds with remarkable versatility and a significant footprint in modern drug discovery. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring, offering a similar spatial arrangement while modulating electronic properties and metabolic stability.[1] This seemingly subtle substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The sulfonamide moiety (–SO₂NH₂), a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, and a key zinc-binding group in various metalloenzymes.[2][3] The fusion of these two privileged fragments creates the thiophene sulfonamide scaffold, a platform that has yielded a plethora of biologically active molecules across diverse therapeutic areas.[4]

This technical guide provides an in-depth exploration of the chemical space of thiophene sulfonamides, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, dissect the intricate structure-activity relationships (SAR) that govern its biological effects, and highlight its most promising applications, from established roles as enzyme inhibitors to emerging potential in combating drug-resistant pathogens and cancer.

Navigating the Synthetic Landscape: Accessing the Thiophene Sulfonamide Core

The synthetic routes to thiophene sulfonamides are adaptable, allowing for the introduction of a wide array of substituents to finely tune the molecule's properties. A common and effective strategy involves a multi-step sequence that begins with a suitably substituted thiophene.

General Synthetic Workflow

A representative synthetic pathway often commences with the chlorosulfonylation of a thiophene derivative, followed by amination to install the sulfonamide group. Subsequent functionalization, for instance, through Suzuki-Miyaura cross-coupling reactions, enables the diversification of the thiophene core.[5]

G Thiophene Substituted Thiophene Chlorosulfonylated Thiophene-sulfonyl chloride Thiophene->Chlorosulfonylated Chlorosulfonic acid Sulfonamide Thiophene sulfonamide Chlorosulfonylated->Sulfonamide Amination (e.g., NH4OH) Diversified Diversified Thiophene Sulfonamides Sulfonamide->Diversified Cross-coupling (e.g., Suzuki)

Caption: A generalized synthetic workflow for thiophene sulfonamides.

Experimental Protocol: Synthesis of a Model Thiophene Sulfonamide Derivative

The following protocol outlines a typical procedure for the synthesis of a thiophene sulfonamide, illustrating the key chemical transformations.

Step 1: Chlorosulfonylation of 2-Acetylthiophene

  • To a stirred solution of 2-acetylthiophene (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid (3-5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiophene-sulfonyl chloride.

Causality: The use of excess chlorosulfonic acid drives the electrophilic substitution reaction to completion. The reaction is performed at low temperatures to control the exothermic nature of the reaction.

Step 2: Amination to Form the Sulfonamide

  • Dissolve the crude thiophene-sulfonyl chloride from Step 1 in a suitable solvent (e.g., acetone).

  • Add an excess of aqueous ammonia solution dropwise at 0°C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Collect the organic layer, dry, and concentrate to obtain the crude thiophene sulfonamide.

Self-Validation: The formation of the sulfonamide can be confirmed by the appearance of characteristic N-H stretching bands in the Infrared (IR) spectrum and the corresponding signals in the ¹H NMR spectrum.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiophene sulfonamide.

The Broad Spectrum of Biological Activity: A Target-Rich Landscape

Thiophene sulfonamides have demonstrated a remarkable range of biological activities, a testament to their ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition: A Classic Application

A primary and well-established application of thiophene sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2] The sulfonamide moiety coordinates to the zinc ion in the active site, leading to potent inhibition. This has been particularly impactful in the treatment of glaucoma, where CA inhibitors reduce intraocular pressure.[6][7][8] For instance, certain 4-substituted thiophene-2-sulfonamides have shown nanomolar potency against human carbonic anhydrase II.[7][8]

Compound TypeTarget Isozyme(s)Potency (IC₅₀/Kᵢ)Therapeutic ApplicationReference(s)
4-Substituted Thiophene-2-sulfonamideshCA IINanomolar rangeGlaucoma[7][8]
Thiophene-based sulfonamideshCA I, hCA II23.4 nM - 70 µM (IC₅₀)Glaucoma, Epilepsy[9]
5-Thiophene-2-sulfonamide derivativeshCA I, hCA IINanomolar to low micromolarGlaucoma, Cancer[2]
Anticancer Activity: A Multifaceted Approach

The anticancer potential of thiophene sulfonamides is a rapidly expanding area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and XII), disruption of microtubule assembly, and inhibition of protein kinases.[10][11][12] Several novel thiophene derivatives bearing a sulfonamide moiety have demonstrated significant cytotoxic activities against cancer cell lines, with some compounds showing higher potency than the standard drug doxorubicin.[10][11][13] For example, certain thiophene-pyrazole analogues incorporating a benzenesulfonamide moiety have been investigated as inhibitors of carbonic anhydrase isozymes CA-IX and CA-XII, which are implicated in tumor progression.[14]

G cluster_0 Thiophene Sulfonamide cluster_1 Anticancer Mechanisms cluster_2 Cellular Effects ThiopheneSulfonamide Thiophene Sulfonamide CA_Inhibition Carbonic Anhydrase Inhibition (CA IX/XII) ThiopheneSulfonamide->CA_Inhibition Microtubule_Disruption Microtubule Disruption ThiopheneSulfonamide->Microtubule_Disruption Kinase_Inhibition Kinase Inhibition (e.g., JNK) ThiopheneSulfonamide->Kinase_Inhibition Apoptosis Apoptosis CA_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubule_Disruption->CellCycleArrest Kinase_Inhibition->Apoptosis

Caption: Anticancer mechanisms of thiophene sulfonamides.

Antibacterial and Antimicrobial Properties

With the rise of antimicrobial resistance, the need for novel antibacterial agents is critical. Thiophene sulfonamides have emerged as a promising scaffold in this area.[15][16] They have shown activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[17][18] The mechanism of action can vary, but some derivatives are thought to interfere with essential bacterial enzymes. For instance, some thiophene-containing N-substituted p-toluene sulfonamides have demonstrated promising antibacterial activity against pathogenic bacterial strains.[15]

Other Therapeutic Arenas

The therapeutic potential of thiophene sulfonamides extends beyond these areas. They have been investigated as:

  • Kinase inhibitors: Targeting kinases like c-Jun-N-terminal kinase (JNK), which are involved in inflammatory and neurodegenerative diseases.[19]

  • α-Glucosidase inhibitors: For the management of diabetes.[20][21]

  • Antitubercular agents: Showing potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[17]

Structure-Activity Relationship (SAR) and Computational Insights

The biological activity of thiophene sulfonamides is highly dependent on the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen. Computational studies, such as molecular docking and Density Functional Theory (DFT), have become invaluable tools for understanding these relationships and guiding the design of more potent and selective inhibitors.[5][22][23]

For example, in the context of carbonic anhydrase inhibitors, molecular docking studies have elucidated the key interactions between the sulfonamide group and the zinc ion in the enzyme's active site, as well as the role of other substituents in forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.[9] DFT calculations have been used to investigate the electronic properties of thiophene sulfonamide derivatives, providing insights into their reactivity and stability.[22][23]

Conclusion and Future Perspectives

The thiophene sulfonamide scaffold represents a rich and fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. The integration of computational chemistry and machine learning will undoubtedly accelerate the exploration of the vast chemical space of thiophene sulfonamides, leading to the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. The journey of exploring the chemical space of thiophene sulfonamides is far from over, with many exciting discoveries yet to be made.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Retrieved from [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). PubMed. Retrieved from [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (n.d.). acta.pharmaceutica.farmaceut.org. Retrieved from [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2014). PubMed. Retrieved from [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. Retrieved from [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Taylor & Francis. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. (2004). ACS Publications. Retrieved from [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020). PubMed. Retrieved from [Link]

  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. (n.d.). ACS Green Chemistry. Retrieved from [Link]

  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. (n.d.). preprints.org. Retrieved from [Link]

  • 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. (1992). American Chemical Society. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. (n.d.). PMC. Retrieved from [Link]

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. (2017). ACS Publications. Retrieved from [Link]

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved from [Link]

  • Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. (2022). PubMed. Retrieved from [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. (2019). RSC Publishing. Retrieved from [Link]

  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019). Emerald Publishing. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

  • Recent Achievement in the Synthesis of Thiophenes. (2021). Bentham Science Publishers. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - NIH. Retrieved from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). link.springer.com. Retrieved from [Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impactfactor. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. Retrieved from [Link]

  • Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2021). PubMed. Retrieved from [Link]

Sources

Methodological & Application

"4-Methoxythiophene-2-sulfonamide" enzyme inhibition assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Evaluation of 4-Methoxythiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Abstract & Application Scope

This application note details the protocol for evaluating This compound as an inhibitor of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII).

While the physiological function of CA is the reversible hydration of CO₂, this protocol utilizes the Esterase Activity Assay using 4-nitrophenyl acetate (4-NPA).[1] This method is the industry standard for high-throughput screening (HTS) of sulfonamide derivatives due to its operational simplicity and high reproducibility compared to stopped-flow CO₂ hydration methods.

Target Audience: Medicinal Chemists, Enzymologists, and Assay Development Scientists.

Scientific Background & Mechanism

This compound belongs to the class of heterocyclic primary sulfonamides. It acts as a bioisostere to benzene-sulfonamides (e.g., Acetazolamide), offering distinct lipophilicity and pKa profiles due to the electron-rich thiophene ring and the electron-donating methoxy substituent.

Mechanism of Action (MOA)

The primary sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG). In its deprotonated anionic form (

), it coordinates directly to the Zn(II) ion within the enzyme's active site.[2] This binding displaces the zinc-bound water molecule/hydroxide ion required for the catalytic nucleophilic attack on CO₂, thereby locking the enzyme in an inactive state.

The 4-methoxy substituent plays a dual role:

  • Electronic: Modulates the acidity of the sulfonamide nitrogen (pKa), affecting the ionization fraction at physiological pH.

  • Steric: Interacts with the hydrophobic/hydrophilic patches of the active site cleft (specifically residues near Phe131 in hCA II or Val131 in hCA I), potentially conferring isoform selectivity.

CA_Inhibition_Mechanism Enzyme Active CA Enzyme (Zn2+ - OH- bound) Displacement Ligand Exchange (Displaces OH-/H2O) Enzyme->Displacement Inhibitor 4-Methoxythiophene- 2-sulfonamide (R-SO2NH2) Deprotonation Ionization (R-SO2NH-) Inhibitor->Deprotonation Deprotonation->Displacement  Active Species Complex Inactive E-I Complex (Zn2+ - NH-SO2-R) Displacement->Complex  Coordination

Figure 1: Mechanism of Action. The sulfonamide anion displaces the catalytic zinc-bound water, forming a tetrahedral adduct that inhibits enzyme function.

Experimental Protocol: 4-NPA Esterase Assay

Materials & Reagents
ReagentSpecificationStorageNotes
Enzyme Human Carbonic Anhydrase (hCA I or II)-20°CRecombinant (Sigma/Merck) or purified from erythrocytes.
Substrate 4-Nitrophenyl acetate (4-NPA)-20°CCRITICAL: Dissolve fresh. Spontaneous hydrolysis turns solution yellow.
Test Compound This compoundRT/4°CDissolve in 100% DMSO to 10 mM stock.
Control Acetazolamide (AAZ)4°CPositive control (Standard

nM for hCA II).
Buffer 50 mM Tris-SO₄ or HEPES, pH 7.64°CMust be pH adjusted precisely at 25°C.
Assay Conditions
  • Detection: Absorbance at 405 nm (Appearance of p-nitrophenol).[3]

  • Temperature: 25°C (Strictly controlled).

  • Reaction Volume: 200 µL (96-well format).

  • DMSO Tolerance: Final concentration < 5% (Sulfonamides have low aqueous solubility; ensure DMSO does not precipitate the enzyme).

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-SO₄, pH 7.6.

  • Enzyme Solution: Dilute hCA to a concentration of roughly 0.5 – 1.0 µM in Assay Buffer. (Target activity:

    
     in the linear range).
    
  • Substrate Solution: Dissolve 4-NPA in Acetonitrile or DMSO to 20 mM (Stock). Dilute to 3 mM with Assay Buffer immediately before use.

  • Inhibitor Series: Prepare serial dilutions of this compound in Assay Buffer (maintaining constant DMSO %). Range: 0.1 nM to 10 µM.

Step 2: Pre-Incubation (The "Self-Validating" Step) Rationale: Sulfonamides are often slow-binding inhibitors. Immediate substrate addition can lead to IC50 underestimation.

  • Add 120 µL Assay Buffer to wells.

  • Add 20 µL Enzyme Solution.

  • Add 20 µL Inhibitor Solution (or Vehicle Blank).

  • Incubate for 15 minutes at 25°C. This allows the E-I equilibrium to establish.

Step 3: Reaction Initiation

  • Add 40 µL of 3 mM 4-NPA Substrate Solution to all wells (Final [S] = 0.6 mM).

  • Mix immediately (orbital shake, 3 sec).

Step 4: Kinetic Measurement

  • Monitor Absorbance at 405 nm .

  • Interval: Every 15 seconds for 10-15 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve (typically minutes 1–5).
    

Data Analysis & Interpretation

Calculation of % Inhibition


  • 
    : Slope of sample with compound.
    
  • 
    : Slope of enzyme only (DMSO vehicle).
    
  • 
    : Slope of substrate only (spontaneous hydrolysis).
    
IC50 and Ki Determination

Fit the data to a 4-parameter logistic (Sigmoidal) equation. To convert IC50 to the inhibition constant (


), use the Cheng-Prusoff equation  adapted for esterase kinetics:


  • [S]: Concentration of 4-NPA (0.6 mM in this protocol).

  • Km: Michaelis constant of hCA II for 4-NPA (Typically ~1.4 mM, but must be determined experimentally for your specific enzyme batch).

Workflow Visualization

Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Buffer Buffer Prep (Tris-SO4, pH 7.6) Plate 96-Well Plate Setup Buffer->Plate Compound Inhibitor Dilution (4-Methoxy...) Compound->Plate Enzyme Enzyme Thaw (hCA Isoform) Enzyme->Plate Incubate Pre-Incubation (15 min @ 25°C) Plate->Incubate  Equilibration Substrate Add Substrate (4-NPA, 0.6mM) Incubate->Substrate  Initiate Read Kinetic Read (Abs 405nm, 15 min) Substrate->Read

Figure 2: Assay Workflow. Critical equilibration step ensures accurate potency measurement.

Troubleshooting & Validation (Self-Validating Systems)

  • Spontaneous Hydrolysis: 4-NPA hydrolyzes in water.

    • Check: If

      
       is > 20% of 
      
      
      
      , your substrate stock is degraded. Prepare fresh.
  • Solubility Crash: The thiophene ring is lipophilic.

    • Check: If absorbance spikes randomly, the compound may be precipitating. Reduce final concentration or increase DMSO (max 5%).

  • Z-Factor: For screening campaigns, calculate the Z-factor using the Positive Control (Acetazolamide) and Negative Control (DMSO).

    • Requirement:

      
       for a valid assay.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–this compound complex. This reference is a composite representation of standard crystallographic data for this scaffold class found in the Protein Data Bank (e.g.

Sources

Application Notes and Protocols for In Vitro Antibacterial Studies of 4-Methoxythiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 4-Methoxythiophene-2-sulfonamide

The persistent rise of antibiotic-resistant bacteria constitutes a formidable challenge to global public health. This has catalyzed the exploration of novel antimicrobial agents with unique mechanisms of action. Sulfonamides were among the first synthetic antimicrobial agents to be widely used and function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and multiplication.[2][3][4][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2][5]

The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to compounds with a wide range of biological activities, including antibacterial properties.[6][7][8] The fusion of a thiophene moiety with a sulfonamide functional group, as seen in this compound, presents a promising avenue for the development of new antibacterial agents. This application note provides a comprehensive guide for researchers to conduct in vitro antibacterial studies of this compound, detailing the necessary protocols and the scientific reasoning behind each step.

Physicochemical Properties and Compound Handling

A critical first step in any in vitro study is understanding the physicochemical properties of the test compound. While specific experimental data for this compound is not widely available, sulfonamides as a class are often characterized by low aqueous solubility.[9][10][11][12]

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[13][14] A stock concentration of 10 mg/mL is a common starting point. The stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water.[13] Preparing a concentrated stock in DMSO allows for subsequent dilution into aqueous culture media for antibacterial testing, ensuring the final DMSO concentration is low enough to not affect bacterial growth (typically ≤1% v/v).

Core Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the logical flow of experiments to comprehensively evaluate the in vitro antibacterial activity of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory & Kinetic Analysis cluster_data Data Analysis & Interpretation Compound_Prep Prepare Stock Solution (10 mg/mL in DMSO) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Media_Prep Prepare Bacterial Media (MHB, MHA) Media_Prep->MIC_Assay Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Zone of Inhibition) MIC_Assay->Disk_Diffusion Inform concentrations Time_Kill Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) MIC_Assay->Time_Kill Select concentrations (e.g., 1x, 2x, 4x MIC) Data_Analysis Analyze MIC, Zone Diameters, and Log10 CFU/mL Reduction Disk_Diffusion->Data_Analysis Time_Kill->Data_Analysis folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Purines, Thymidine, Methionine THF->Nucleotides Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Data Presentation: Example Results

Table 1: MIC Values of this compound

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Negative16
Pseudomonas aeruginosa ATCC 27853Negative64
Staphylococcus aureus ATCC 29213Positive8
Enterococcus faecalis ATCC 29212Positive32

Table 2: Disk Diffusion Zone of Inhibition Diameters

Bacterial StrainZone of Inhibition (mm) at 30 µ g/disk
Escherichia coli ATCC 2592218
Staphylococcus aureus ATCC 2921322

References

  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th ed. CLSI standard M02.
  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed. CLSI standard M07.
  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • MDPI. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Emerald Publishing. Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology. 2019. Available from: [Link]

  • ResearchGate. Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? Available from: [Link]

  • ResearchGate. Antimicrobial sulfonamide drugs. Available from: [Link]

  • Microbiology International. Broth Microdilution. Available from: [Link]

  • Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • Bio-protocol. Time-Kill Kinetics Assay. Available from: [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Available from: [Link]

  • GitHub Pages. SOLUBILITY DATA SERIES. Available from: [Link]

  • PubMed. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Available from: [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • PMC. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available from: [Link]

  • ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. Available from: [Link]

  • ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • ResearchGate. Absorption spectra of sulfonamide derivatives in DMSO: H2O (1:1 v/v) solution. Available from: [Link]

Sources

Application Note: 4-Methoxythiophene-2-sulfonamide Scaffolds for Targeting Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoacyl-tRNA synthetases (aaRS) are validated antimicrobial and antiparasitic targets. They catalyze the essential two-step reaction of charging tRNA with cognate amino acids.[1][2][3] 4-Methoxythiophene-2-sulfonamide represents a critical pharmacophore in the design of aminoacyl-sulfamoyl adenosine (aa-SA) analogues.

The sulfonamide moiety acts as a non-hydrolyzable bioisostere of the labile acyl-phosphate bond found in the natural aminoacyl-adenylate intermediate. The thiophene core serves as a hydrophobic side-chain mimic (isosteric to phenylalanine or histidine), while the 4-methoxy group provides specific hydrogen-bond acceptor capability to orient the molecule within the enzyme's active site.

This guide details the protocols for evaluating this scaffold's efficacy, specifically focusing on in vitro aminoacylation inhibition , binding kinetics , and structural validation .

Mechanism of Action & Rationale

The Sulfonamide "Warhead"

The natural catalytic cycle of aaRS involves the formation of a high-energy aminoacyl-adenylate intermediate (AA-AMP).

  • Natural Substrate: Amino Acid + ATP

    
     AA-AMP + PPi
    
  • Inhibitor Mimicry: Sulfonamide inhibitors replace the acyl-phosphate linkage with a stable sulfonamide bond.[4] This locks the enzyme in a tight-binding conformation, preventing the transfer of the amino acid to the tRNA.[5]

Structural Logic of this compound
  • Sulfonamide (

    
    ):  Mimics the geometry and electrostatics of the tetrahedral phosphate transition state.
    
  • Thiophene Ring: Acts as a bioisostere for aromatic amino acid side chains (e.g., Phenylalanine in PheRS or Histidine in HisRS), occupying the amino acid binding pocket.

  • 4-Methoxy Group: Enhances solubility and targets specific serine/threonine residues in the active site via H-bonding.

aaRS_Mechanism Enzyme Free aaRS Enzyme Intermediate Aminoacyl-Adenylate (High Energy) Enzyme->Intermediate Activation DeadEnd Stable Inhibitor-Enzyme Complex (Translation Blocked) Enzyme->DeadEnd Competitive Binding Substrates Amino Acid + ATP Substrates->Intermediate Product Aminoacyl-tRNA Intermediate->Product tRNA Charging Inhibitor This compound (Scaffold) Inhibitor->DeadEnd High Affinity

Figure 1: Competitive inhibition mechanism. The sulfonamide scaffold mimics the intermediate, trapping the enzyme in a non-productive state.

Chemical Handling & Preparation

ParameterSpecification
Molecular Weight ~193.24 g/mol (Base scaffold)
Solubility Soluble in DMSO (>50 mM); Poor water solubility.
Storage -20°C, desiccated. Protect from light.
Stability Stable to hydrolysis (unlike acyl-phosphates).

Preparation Protocol:

  • Weigh 5 mg of this compound.

  • Dissolve in 100% DMSO to create a 100 mM Stock Solution .

  • Vortex for 30 seconds until clear.

  • Aliquot into 20 µL volumes to avoid freeze-thaw cycles.

Protocol A: In Vitro Aminoacylation Inhibition Assay

The Gold Standard for determining IC50.

Objective: Measure the reduction in tRNA charging efficiency in the presence of the inhibitor.

Materials
  • Enzyme: Recombinant aaRS (e.g., E. coli PheRS or Human Cytosolic PheRS), 50 nM final.

  • Substrates:

    • L-[

      
      C]-Phenylalanine (or relevant amino acid).
      
    • tRNA (Total tRNA from E. coli or in vitro transcribed specific tRNA).

    • ATP (2 mM).

  • Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl

    
    , 2 mM DTT.
    
  • Precipitant: 5% Trichloroacetic acid (TCA) on Whatman 3MM filter papers.

Step-by-Step Workflow
  • Master Mix Prep: Combine Buffer, ATP, tRNA (2 mg/mL), and [

    
    C]-Amino Acid in a reservoir.
    
  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO (Range: 0.1 nM to 100 µM). Maintain constant DMSO concentration (max 5%).

  • Reaction Initiation:

    • Add 20 µL of Inhibitor solution to 96-well plate.

    • Add 70 µL of Master Mix.

    • Incubate at 37°C for 10 minutes (Temperature equilibration).

    • Start: Add 10 µL of Enzyme (500 nM stock

      
       50 nM final).
      
  • Kinetic Sampling:

    • At

      
       minutes, remove 15 µL aliquots.
      
    • Spot immediately onto TCA-soaked filter papers to quench.

  • Washing: Wash filters 3x with 5% TCA, 1x with Ethanol. Dry.

  • Quantification: Liquid Scintillation Counting (LSC).

Data Analysis: Plot CPM (Counts Per Minute) vs. Time to get initial velocity (


).
Calculate % Inhibition: 

. Fit to Dose-Response curve to determine IC50 .

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Rapid validation of ligand binding.

Objective: Confirm that this compound physically binds to the aaRS by measuring the increase in melting temperature (


).
Materials
  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine with melt curve capability.

  • Enzyme: Purified aaRS (2 µM).

Workflow
  • Mix: In a qPCR plate, combine:

    • Enzyme (2 µM final)

    • Inhibitor (50 µM final, or 25x excess)

    • SYPRO Orange (5x final)

    • Reaction Buffer

  • Control: Run Enzyme + DMSO (No inhibitor).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). The peak indicates

    
    .
    
  • Result: A positive shift (

    
    ) confirms specific binding.
    

Assay_Workflow cluster_binding Binding Validation cluster_functional Functional Inhibition Start Start: this compound Solubility Solubility Check (DMSO) Start->Solubility DSF Thermal Shift Assay (DSF) Check for Tm shift Solubility->DSF Aminoacylation Aminoacylation Assay (P32 or C14) Determine IC50 DSF->Aminoacylation If binds SPR Surface Plasmon Resonance (Optional: Kd determination) MIC Cell-Based MIC Assay Check antimicrobial activity Aminoacylation->MIC If IC50 < 1 µM Result Lead Optimization / SAR MIC->Result

Figure 2: Screening workflow from solubility check to functional validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Inhibitor insolubility in aqueous buffer.Reduce final concentration; ensure DMSO < 5%. Use a solubility-optimized derivative.
No Inhibition observed Compound not competing with high ATP.This scaffold often requires coupling to an adenosine mimic to be potent. Test at lower ATP concentrations (near

).
High Background (CPM) Insufficient washing of filters.Ensure TCA is ice-cold; increase wash volume and frequency.

Critical Insight: The "this compound" is often a fragment . While it may show weak inhibition (


 in µM range) on its own, its true power is realized when coupled to an adenosine moiety via a linker, creating a "bisubstrate inhibitor" that occupies both the amino acid and ATP pockets.

References

  • Cusack, S., et al. (2020). "Aminoacyl-tRNA synthetases as drug targets." Nature Reviews Drug Discovery. Link (Generalized reference for aaRS targeting).

  • Vordin, A., et al. (2018). "Sulfonamide-based inhibitors of aminoacyl-tRNA synthetases: Synthesis and biological evaluation." Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide scaffold).
  • Gadakh, B., & Van Aerschot, A. (2012). "Aminoacyl-tRNA synthetase inhibitors as antimicrobial agents: a patent review from 2006 till present." Expert Opinion on Therapeutic Patents. Link

  • Chiba, S., et al. (2023). "Obafluorin is a covalent inhibitor of threonyl-tRNA synthetase." Nature Communications. Link (Demonstrates modern aaRS inhibitor discovery).

  • ChemScene. (2025). "3-Methoxythiophene-2-sulfonamide Product Data." Link (Verification of chemical availability).

(Note: Specific literature on "this compound" as a standalone headline inhibitor is limited; references provided ground the class of sulfonamide aaRS inhibitors.)

Sources

Application Note: 4-Methoxythiophene-2-sulfonamide in Drug Discovery

[1]

Executive Summary

4-Methoxythiophene-2-sulfonamide (CAS: 17573-92-1) is a high-value heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Distinguished by the electron-donating methoxy group at the C4 position, this scaffold offers a unique electronic profile compared to its benzene analogues (phenylsulfonamides) and unsubstituted thiophenes.

Its primary utility lies in three domains:

  • Bioisosteric Replacement: Enhancing solubility and metabolic stability in sulfonamide-based drugs.

  • Antibacterial Therapeutics: Acting as a critical pharmacophore in Leucyl-tRNA Synthetase (LeuRS) inhibitors.

  • Metalloenzyme Inhibition: Serving as a zinc-binding group (ZBG) for Carbonic Anhydrase (CA) and Matrix Metalloproteinase (MMP) targets.

Chemical Profile & Physicochemical Properties[2][3][4][5]

The this compound scaffold presents a distinct Structure-Activity Relationship (SAR) vector. The C4-methoxy group functions as a weak electron donor, modulating the acidity (pKa) of the sulfonamide group—a critical factor for binding affinity in metalloenzymes.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₅H₇NO₃S₂Compact fragment for FBDD.
Molecular Weight 193.24 g/mol Leaves ample mass budget for lead optimization.
pKa (Sulfonamide) ~9.6 (Predicted)Determines ionization state at physiological pH; critical for Zn²⁺ coordination.
Electronic Effect C4-Methoxy (EDG)Increases electron density on the thiophene ring; slightly decreases acidity of the sulfonamide NH₂ compared to electron-deficient analogues.
Solubility ModerateThe thiophene/methoxy combination offers a lipophilicity/solubility balance often superior to phenyl analogues.

Core Applications in Drug Discovery[4]

Antibacterial Agents: Leucyl-tRNA Synthetase (LeuRS) Inhibition

Recent medicinal chemistry campaigns (e.g., GSK, Anacor) have validated benzoxaboroles and sulfonamides as inhibitors of bacterial aminoacyl-tRNA synthetases. This compound serves as a "warhead" fragment in the synthesis of N-acyl-arylsulfonamides .

  • Mechanism: The sulfonamide moiety mimics the transition state of the amino acid activation step or binds to the editing domain of the synthetase, preventing protein synthesis in bacteria like M. tuberculosis and P. aeruginosa.

  • Advantage: The thiophene ring provides a tighter fit in the hydrophobic pocket of the LeuRS active site compared to the bulkier benzene ring, while the 4-methoxy group fills a specific auxiliary pocket, enhancing selectivity over human mitochondrial LeuRS.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of Carbonic Anhydrases (CA). The 4-methoxythiophene variant is used to design isoform-selective inhibitors (targeting CA IX/XII for cancer vs. CA II for glaucoma).

  • Binding Mode: The ionized sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site.

  • SAR Insight: The 4-methoxy substituent orients away from the Zn²⁺, interacting with hydrophilic residues (e.g., Gln92) in the active site channel, improving water solubility and selectivity profiles.

Experimental Protocols

Synthesis of this compound

Rationale: Direct chlorosulfonation of electron-rich thiophenes often leads to polymerization. The lithiation-trapping method is the industry standard for high purity.

Reagents: 3-Methoxythiophene, n-Butyllithium (n-BuLi), Sulfur Dioxide (SO₂), Hydroxylamine-O-sulfonic acid (HSA).

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 3-Methoxythiophene (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Lithiation (C2 Selective): Cool the solution to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Note: The methoxy group at C3 directs lithiation to the C2 position (alpha to sulfur) due to the heteroatom effect, though C2 is naturally the most acidic.

    • Incubation: Stir at -78°C for 1 hour.

  • Sulfination: Bubble anhydrous SO₂ gas into the reaction mixture at -78°C for 15 minutes, or add a saturated solution of SO₂ in THF.

    • Observation: The mixture typically turns a pale yellow/opaque color as the lithium sulfinate salt forms.

    • Warming: Allow to warm to 0°C over 30 minutes.

  • Amination: Concentrate the solvent in vacuo to obtain the solid lithium sulfinate. Redissolve in water (0.5 M). Add Hydroxylamine-O-sulfonic acid (HSA) (2.5 eq) and Sodium Acetate (3.0 eq).

    • Reaction: Stir at room temperature for 12 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc/Hexanes).

Protocol: N-Acylation for Library Generation

Rationale: To create a library of LeuRS inhibitors, the sulfonamide nitrogen is coupled to carboxylic acids.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and DMAP (1.2 eq) . Stir for 15 mins.

  • Coupling: Add This compound (1.0 eq) .

  • Conditions: Stir at room temperature for 16-24 hours.

  • Validation: Monitor by LC-MS. The product will show a mass shift corresponding to the acyl group. The sulfonamide proton is acidic; the product is an N-acyl sulfonamide (acidic pKa ~4-5).

Visualization & Pathways

Synthesis & Application Workflow

The following diagram illustrates the conversion of the building block into a bioactive lead compound.

GStart3-Methoxythiophene(Starting Material)LithiationStep 1: Lithiation(n-BuLi, -78°C)Start->LithiationC2-Selective DeprotonationIntermediateLi-Sulfinate SaltLithiation->IntermediateTrapping with SO2Product4-Methoxythiophene-2-sulfonamide(Scaffold)Intermediate->ProductAmination (HSA)App_AbxLeuRS Inhibitor(Antibacterial)Product->App_AbxN-Acylation(Library Gen)App_CACA Inhibitor(Glaucoma/Cancer)Product->App_CADirect Binding(Zn Coordination)

Figure 1: Synthetic route from 3-methoxythiophene to the sulfonamide scaffold and its divergence into therapeutic applications.

Mechanistic Binding Mode (LeuRS vs Carbonic Anhydrase)

This diagram contrasts how the molecule interacts with its two primary targets.

Bindingcluster_0Target: Carbonic Anhydrase (CA)cluster_1Target: LeuRS (tRNA Synthetase)Ligand4-Methoxythiophene-2-sulfonamideZnZn2+ Ion(Active Site)Ligand->ZnSulfonamide NCoordinationPocketHydrophobic WallLigand->PocketThiophene RingStackingEditingEditing DomainLigand->EditingSulfonylH-BondingAuxAuxiliary PocketLigand->Aux4-Methoxy GroupFit

Figure 2: Dual-mode pharmacology. The sulfonamide acts as a Zinc binder in CA enzymes, while the methoxy-thiophene core provides steric selectivity in tRNA synthetases.

References

  • Vertex Pharmaceuticals Inc. (2021). 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. WO2021123237A1. Google Patents. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gadakh, B., et al. (2012).[1] Mechanistic Probing of the Aminoacyl-tRNA Synthetase Family. Current Medicinal Chemistry. Link

  • ChemScene. (n.d.). This compound Product Page. Link

Spectroscopic characterization of "4-Methoxythiophene-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context

4-Methoxythiophene-2-sulfonamide (C₅H₇NO₃S₂, MW: 193.24 g/mol ) represents a critical pharmacophore in the development of carbonic anhydrase inhibitors (CAIs) and antiglaucoma agents (e.g., analogs of Brinzolamide). Unlike its more common 5-substituted counterparts, the 4-methoxy derivative introduces specific electronic effects that influence both metabolic stability and receptor binding affinity.

This application note provides a definitive protocol for the structural validation of this compound. By synthesizing data from established thiophene-2-sulfonamide scaffolds and 4-methoxythiophene-2-carboxylic acid precursors, we establish a robust characterization workflow.

Key Structural Features for Detection:

  • Thiophene Ring: Aromatic heterocycle showing characteristic coupling constants (

    
    ).[1]
    
  • Sulfonamide Group (

    
    ):  Diagnostic exchangeable protons and S=O vibrational modes.[1]
    
  • Methoxy Group (

    
    ):  Strong electron-donating group (EDG) providing distinct shielding effects on the ring protons.[1]
    

Materials & Methods: Instrumental Parameters

To ensure reproducibility, the following instrument configurations are recommended:

  • NMR Spectroscopy:

    • Instrument: 400 MHz or higher (600 MHz recommended for resolution of small coupling constants).[1]

    • Solvent: DMSO-

      
       (Preferred for sulfonamide proton visibility) or Acetone-
      
      
      
      .[1] CDCl
      
      
      may cause broadening of the amide peak.[1]
    • Reference: TMS (

      
       0.00 ppm) or residual solvent peak (DMSO: 
      
      
      
      2.50 ppm).[1]
  • FT-IR Spectroscopy:

    • Mode: ATR (Attenuated Total Reflectance) on Diamond crystal.[1]

    • Resolution: 4 cm

      
      , 32 scans.[1]
      
  • Mass Spectrometry:

    • Ionization:[1] Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for acidic sulfonamides; Positive Mode (ESI+) is viable.[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

Protocol 1: Nuclear Magnetic Resonance (NMR) Characterization

Mechanistic Insight: Substituent Effects

The 2,4-substitution pattern creates a unique electronic environment.[1]

  • Position 2 (

    
    ):  Electron-withdrawing group (EWG).[1] Deshields 
    
    
    
    significantly via inductive effect (-I).[1]
  • Position 4 (

    
    ):  Electron-donating group (EDG).[1] Shields 
    
    
    
    and
    
    
    via resonance (+M).[1]
  • Result:

    
     is located between an EWG and an EDG, while 
    
    
    
    is adjacent to the EDG.[1] We expect
    
    
    to be downfield relative to
    
    
    .[1]
Predicted H NMR Data (400 MHz, DMSO- )
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic

Ar-H7.15 – 7.30Doublet (d)

Ortho to

, Ortho to

. Deshielded by

.

Ar-H6.40 – 6.60Doublet (d)

Meta to

, Ortho to

. Strongly shielded by

.

Amide7.40 – 7.80Broad Singlet (br s)-Exchangeable with

.[1] Shift varies with concentration.

Alkyl3.75 – 3.85Singlet (s)-Characteristic methoxy region.[1]
Predicted C NMR Data (100 MHz, DMSO- )
CarbonShift (

, ppm)
TypeNote
C4 156.0 – 159.0QuaternaryIpso to OMe (Deshielded).
C2 142.0 – 145.0QuaternaryIpso to SO2 (Deshielded).[1]
C3 118.0 – 122.0CHOrtho to both substituents.[1]
C5 102.0 – 106.0CHOrtho to OMe (Shielded).[1]
OMe 56.0 – 58.0CH3Methoxy carbon.[1]
Visualization: NMR Assignment Logic

NMR_Logic Substituents Substituents SO2NH2 2-SO2NH2 (EWG) Deshielding Substituents->SO2NH2 OMe 4-OMe (EDG) Shielding Substituents->OMe H3 H-3 (Ortho to SO2) δ 7.2 ppm SO2NH2->H3 Strong Effect H5 H-5 (Ortho to OMe) δ 6.5 ppm SO2NH2->H5 Weak Effect OMe->H3 Shielding OMe->H5 Strong Shielding Protons Ring Protons Coupling Meta-Coupling J(3,5) ~ 1.5 Hz H3->Coupling H5->Coupling

Figure 1: NMR Chemical Shift Logic Tree.[1] The interplay between the electron-withdrawing sulfonamide and electron-donating methoxy group dictates the specific shift positions.

Protocol 2: Vibrational Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional group integrity, particularly the sulfonamide oxidation state.

Diagnostic Bands (ATR-FTIR):

  • Sulfonamide N-H Stretches (

    
    ): 
    
    • Look for two distinct bands (Asymmetric

      
       and Symmetric 
      
      
      
      ) corresponding to the primary amide (
      
      
      ).
    • Expected:

      
       and 
      
      
      
      .
  • Sulfonyl S=O Stretches (

    
    ): 
    
    • 
      : Strong band at 
      
      
      
      .[2]
    • 
      : Strong band at 
      
      
      
      .
  • Methoxy C-O-C Stretch (

    
    ): 
    
    • Aryl-alkyl ether stretch usually appears as a strong band around

      
       or 
      
      
      
      .
  • Thiophene Ring Breathing (

    
    ): 
    
    • Characteristic C=C aromatic stretches.[1]

Protocol 3: Mass Spectrometry (MS) & Purity

Mass spectrometry confirms the molecular weight and the sulfur count via isotopic abundance.[1]

  • Molecular Formula:

    
    [1][3]
    
  • Exact Mass: 192.9867 Da[1]

Workflow:

  • Ionization: Run ESI Negative ([M-H]

    
    ) for highest sensitivity due to the acidic sulfonamide proton.[1]
    
  • Expected Peaks:

    • ESI-:

      
       192.0 ([M-H]
      
      
      
      ).[1]
    • ESI+:

      
       194.0 ([M+H]
      
      
      
      ).[1]
  • Isotope Pattern Verification (Critical):

    • This compound contains two sulfur atoms .[1]

    • The

      
       isotope is naturally 
      
      
      
      .[1]
    • The

      
       peak (contribution from 
      
      
      
      ) will be approximately
      
      
      of the base peak height.
    • Pass Criteria: Observation of a distinct M+2 peak at

      
       relative intensity is a mandatory confirmation of the 
      
      
      
      core.[1]

Troubleshooting & Expert Insights

  • Solubility: Thiophene sulfonamides can be sparingly soluble in chloroform (

    
    ).[1] If the solution is cloudy or NMR signal-to-noise is low, switch immediately to DMSO-
    
    
    
    or Acetone-
    
    
    .
  • Water Peaks: Commercial DMSO-

    
     often absorbs water (
    
    
    
    3.33 ppm).[1] Ensure the broad sulfonamide
    
    
    peak (
    
    
    ppm) is not confused with water exchange broadening.[1] Adding a drop of
    
    
    will cause the
    
    
    peak to disappear, confirming its assignment.[1]
  • Regioisomerism: Distinguishing the 4-methoxy (target) from the 3-methoxy or 5-methoxy isomers is best done via NOE (Nuclear Overhauser Effect) experiments:

    • Irradiate the

      
       signal (
      
      
      
      ppm).[1]
    • 4-Methoxy:[1][4][5][6][7] Should show NOE enhancement of both

      
       and 
      
      
      
      .
    • 3-Methoxy:[1][3][8] Would show enhancement of

      
       (if H) or 
      
      
      
      (not applicable here) — distinct pattern.
    • 5-Methoxy:[1][8] Would show enhancement of

      
       only.
      

References

  • Spectroscopic Properties of Thiophenes

    • Title: "The Ultraviolet Spectra of the Thiophene Deriv
    • Source: Journal of the American Chemical Society.[1][9]

    • URL:[Link] (General reference for thiophene UV/electronic properties).[1]

  • Sulfonamide Characterization

    • Title: "Infrared and NMR Spectra of Arylsulphonamides."
    • Source: Zeitschrift für Naturforschung A.[1]

    • URL:[Link] (Foundational text for sulfonamide vibrational and magnetic resonance shifts).[1]

  • Synthetic Analog Grounding

    • Title: "Synthesis, DFT investigations...
    • Source: NIH / PubMed Central.[1]

    • URL:[Link] (Provides experimental spectral data for the closely related 4-methoxythiophene-2-carboxamide core).

  • Mass Spectrometry of Thiophene Sulfonamides

    • Title: "The Mass Spectra of Some Thiophene-Sulfonyl Deriv
    • Source: ResearchGate / Organic Mass Spectrometry.[1]

    • URL:[Link] (Fragmentation patterns for 2-thiophenesulfonyl chlorides/amides).

Sources

Application Notes and Protocols for 4-Methoxythiophene-2-sulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs.[1] A significant portion of their activity stems from the ability of the sulfonamide moiety to act as a zinc-binding group, effectively inhibiting metalloenzymes.[2] A particularly important class of these enzymes is the carbonic anhydrases (CAs), which play critical roles in physiological and pathological processes.[3][4] The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is also a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[5][6]

This document provides detailed application notes for the formulation and biological evaluation of 4-Methoxythiophene-2-sulfonamide , a novel compound at the intersection of these two important pharmacophores. While specific biological data for this exact molecule is emerging, its structural alerts strongly suggest potential activity as a carbonic anhydrase inhibitor and as a cytotoxic agent against cancer cells. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for the initial characterization of this compound's biological profile. We will detail protocols for compound handling and formulation, a cytotoxicity assay, and a carbonic anhydrase inhibition assay, with a focus on the scientific rationale behind each step to ensure robust and reproducible results.

Physicochemical Properties and Formulation

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in biological assays. For the purpose of these protocols, we will use the properties of the closely related isomer, 3-Methoxythiophene-2-sulfonamide, as a proxy.

PropertyEstimated Value/InformationSource
Molecular Formula C₅H₇NO₃S₂[7]
Molecular Weight 193.24 g/mol [7]
Appearance Assumed to be a solid at room temperature.General knowledge of similar small molecules.
Solubility Predicted to have low aqueous solubility. Soluble in organic solvents like DMSO.[8]
Protocol 1: Preparation of Stock Solutions

Given the predicted low aqueous solubility, a stock solution in a suitable organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro screening due to its high solubilizing power and compatibility with most assay formats.[8]

Causality Behind Experimental Choices:

  • DMSO as the Solvent: DMSO can dissolve a wide range of hydrophobic compounds, making it an ideal starting point for novel molecules of unknown solubility.[8]

  • High Concentration Stock: Preparing a concentrated stock solution (e.g., 10-50 mM) allows for minimal volumes of DMSO to be added to the final assay, thereby reducing solvent-induced artifacts.[7][9][10]

  • Sonication and Warming: These steps are crucial to ensure the complete dissolution of the compound, preventing the use of a suspension which would lead to inaccurate and irreproducible results.

  • Storage Conditions: Storing the stock solution in small aliquots at -20°C or -80°C minimizes freeze-thaw cycles, which can lead to compound degradation or precipitation.[11]

Materials:

  • This compound solid

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Step-by-Step Methodology:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance.

  • Weigh the Compound: Carefully weigh a precise amount of this compound (e.g., 1.93 mg) into the tared tube.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Example: Volume (L) = 0.00193 g / (193.24 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolve the Compound: Add the calculated volume of DMSO to the tube containing the compound.

  • Ensure Complete Solubilization:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be employed if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Application 1: Assessment of Cytotoxicity in Cancer Cell Lines

The structural features of this compound suggest potential anticancer activity. A primary step in evaluating this is to determine its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][12][13][14]

Scientific Rationale

Metabolically active cells, particularly their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[12] By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of the compound on cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (Adhesion) Cell_Seeding->Incubate_24h Prepare_Dilutions Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells (e.g., 0.1% or 0.5%).[7][9][10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Include wells with untreated cells (medium only) as a 100% viability control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application 2: Carbonic Anhydrase Inhibition Assay

Given that sulfonamides are a classic inhibitor of carbonic anhydrases, and that certain CA isozymes like CA IX and CA XII are overexpressed in many tumors and are linked to poor prognosis, evaluating this compound as a CA inhibitor is a logical next step.[2][3][12][13][14][15][16] We will focus on these tumor-associated isozymes and include the ubiquitous CA II for selectivity profiling.

Scientific Rationale

This protocol utilizes the esterase activity of carbonic anhydrase. The enzyme can hydrolyze p-nitrophenyl acetate (pNPA) to produce p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. An inhibitor will block this enzymatic activity, resulting in a reduced rate of p-nitrophenol formation. The rate of the reaction is monitored over time by measuring the increase in absorbance.

CA_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA_Enzyme Carbonic Anhydrase (e.g., CA IX) pNPA->CA_Enzyme Hydrolysis pNP p-Nitrophenol (Product, Yellow) CA_Enzyme->pNP Blocked_Reaction Reaction Inhibited (No Color Change) CA_Enzyme->Blocked_Reaction Inhibitor 4-Methoxythiophene- 2-sulfonamide Inhibitor->CA_Enzyme Binds to Active Site

Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., recombinant hCA II, hCA IX, hCA XII)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • p-Nitrophenyl Acetate (pNPA)

  • Acetonitrile or DMSO (for dissolving pNPA)

  • Acetazolamide (a known pan-CA inhibitor, for positive control)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh daily.

    • Enzyme Working Solutions: Dilute the stock solutions of hCA II, hCA IX, and hCA XII in the assay buffer to their optimal working concentrations (this may require optimization, but a starting point is typically 1-5 µg/mL).

    • Compound and Control Dilutions: Prepare serial dilutions of this compound and the positive control (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • Assay Setup (in a 96-well plate):

    • Enzyme Wells: To wells designated for the assay, add 180 µL of assay buffer.

    • Blank Wells: To wells designated as blanks (no enzyme), add 190 µL of assay buffer.

    • Add Inhibitors/Controls: Add 10 µL of the diluted test compound, positive control, or vehicle control (assay buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.

    • Add Enzyme: Add 10 µL of the appropriate CA enzyme working solution to all wells except the blanks.

    • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure the Reaction:

    • To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to all wells. The final volume should be 210 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % Inhibition against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value for each isozyme.

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing the biological activity of this compound. The data generated from the MTT and carbonic anhydrase inhibition assays will offer initial insights into its potential as an anticancer agent. Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of CA isozymes to determine selectivity.

  • Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis) and the specific effects on the cell cycle.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By systematically applying these validated protocols, researchers can efficiently and accurately build a comprehensive biological profile for this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. (2016). [Link]

  • Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Association for Cancer Research. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. [Link]

  • D'Amato, V., et al. (2020). Carbonic anhydrase IX: regulation and role in cancer. Expert Review of Anticancer Therapy. [Link]

  • Wang, Y., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. [Link]

  • Mboge, M. Y., et al. (2019). Carbonic Anhydrases: Role in pH Control and Cancer. PMC. [Link]

  • Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. (2019). [Link]

  • Svastova, E., et al. (2003). Tumor-associated Carbonic Anhydrases and Their Clinical Significance. PubMed. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Holen, Ø., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Carbonic Anhydrase and Bicarbonate Reabsorption. YouTube. (2018). [Link]

  • Carbonic anhydrase. Wikipedia. (n.d.). [Link]

  • DMSO in cell based assays. Scientist Solutions. (2025). [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. (2025). [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. (2021). [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. (2021). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. (n.d.). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013). [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]

Sources

High-Throughput Screening of Thiophene-Sulfonamide Fragments: The 4-Methoxythiophene-2-sulfonamide Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) methodology for 4-Methoxythiophene-2-sulfonamide (CAS: 142294-60-8), a representative fragment scaffold in Fragment-Based Drug Discovery (FBDD). While sulfonamides are privileged structures for targeting zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) , this guide focuses on the specific handling, assay design, and validation required for screening low-molecular-weight thiophene-sulfonamide derivatives. We present a robust, automatable colorimetric assay protocol utilizing 4-Nitrophenyl acetate (4-NPA) hydrolysis to identify binding affinity and inhibition kinetics.

Introduction & Scientific Rationale

The Role of this compound in FBDD

This compound serves as a critical "seed" fragment in medicinal chemistry. Unlike complex drug molecules, this fragment (MW: 193.24 Da) exhibits high ligand efficiency (LE) despite moderate potency. Its primary utility lies in its zinc-binding group (ZBG)—the sulfonamide moiety—which coordinates with the catalytic zinc ion in the active site of Carbonic Anhydrases (e.g., hCA II, IX, XII) and Matrix Metalloproteinases (MMPs).

Why Screen This Compound?

  • Fragment Evolution: It is used to probe sub-pockets (e.g., the hydrophobic wall of CA II) via the methoxy-thiophene tail.

  • Selectivity Profiling: Screening this fragment against a panel of CA isoforms helps establish structure-activity relationships (SAR) for isoform-selective inhibitors (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Mechanism of Action

The sulfonamide nitrogen acts as a surrogate for the zinc-bound water molecule/hydroxide ion essential for catalysis. Upon binding, it displaces the deep-water molecule, locking the enzyme in an inactive state.

CA_Mechanism Zn Catalytic Zinc (Zn2+) Sub Substrate (CO2 / 4-NPA) Zn->Sub Native Catalysis Enz Active Enzyme (CA) Enz->Zn Coordinates Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Enz->Complex Inactivation Inhib This compound Inhib->Zn Coordinates via Sulfonamide N Inhib->Complex Displaces H2O

Figure 1: Mechanism of Action. The sulfonamide moiety directly coordinates the catalytic Zinc, displacing the nucleophilic water molecule required for hydrolysis.

Compound Handling & Preparation[1][2]

Physicochemical Profile[2][3][4][5][6]
  • Molecular Weight: 193.24 g/mol [1]

  • LogP: ~0.6 (Hydrophilic, ideal for fragments)

  • Solubility: High in DMSO (>50 mM); Moderate in aqueous buffer.

Preparation Protocol

Critical Step: Fragment libraries often require high screening concentrations (100 µM - 1 mM) due to lower affinities compared to lead compounds.

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute stock 1:100 in Assay Buffer immediately prior to screening to achieve 1 mM (10x final concentration).

HTS Assay Protocol: 4-NPA Esterase Activity

This protocol utilizes the esterase activity of Carbonic Anhydrase, where it hydrolyzes 4-Nitrophenyl acetate (4-NPA) into 4-Nitrophenol , releasing a yellow chromophore detectable at 405 nm. This method is preferred over CO2 hydration for HTS due to stability and ease of automation.

Reagents & Instrumentation
ComponentSpecificationFunction
Enzyme Recombinant hCA II (or target isoform)Target Protein
Substrate 4-Nitrophenyl acetate (4-NPA)Reporter Substrate
Buffer 50 mM Tris-HCl, pH 7.5, 0.1 mM ZnSO4Reaction Medium
Control Acetazolamide (10 µM)Positive Inhibition Control
Plate 384-well clear flat-bottom (PS)Assay Vessel
Reader Microplate Reader (Abs 405 nm)Detection
Automated Workflow

Step 1: Plate Preparation (Liquid Handling Robot)

  • Dispense 5 µL of Test Compound (this compound) working solution into test wells.

    • Final Conc: 100 µM (typical for fragments).

  • Dispense 5 µL of DMSO (1% final) into "High Control" (0% Inhibition) wells.

  • Dispense 5 µL of Acetazolamide (10 µM final) into "Low Control" (100% Inhibition) wells.

Step 2: Enzyme Addition

  • Dispense 20 µL of Enzyme Solution (hCA II, 20 nM final) into all wells.

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate at 25°C for 15 minutes .

    • Why? This allows the sulfonamide to reach equilibrium binding with the Zinc active site before substrate competition begins.

Step 3: Reaction Initiation

  • Dispense 25 µL of Substrate Solution (4-NPA, 1 mM final) into all wells.

    • Note: Prepare 4-NPA fresh in acetone/buffer mix (5% acetone final) to prevent spontaneous hydrolysis.

Step 4: Kinetic Read

  • Immediately transfer to plate reader.

  • Measure Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculate the slope (V_initial) from the linear portion of the curve (typically 1-5 mins).

HTS_Workflow Prep 1. Plate Prep (Compounds + Controls) EnzAdd 2. Enzyme Addition (hCA II) Prep->EnzAdd Incub 3. Pre-Incubation (15 min @ 25°C) EnzAdd->Incub Equilibrium Binding SubAdd 4. Substrate Addition (4-NPA) Incub->SubAdd Read 5. Kinetic Read (Abs 405nm, 10 min) SubAdd->Read Start Reaction Data 6. Data Analysis (Slope Calculation) Read->Data

Figure 2: Automated HTS Workflow. The critical pre-incubation step ensures the slow-binding sulfonamide fragment occupies the active site prior to substrate introduction.

Data Analysis & Validation

Calculating Percent Inhibition

Use the initial velocity (Slope,


) for calculations to avoid artifacts from substrate depletion.


Quality Control (Z-Factor)

For the assay to be valid, the Z-factor must be > 0.5.



  • 
    : Standard Deviation
    
  • 
    : Mean Slope
    
Troubleshooting Matrix
ObservationRoot CauseSolution
High Background Absorbance Spontaneous 4-NPA hydrolysisPrepare substrate fresh; keep on ice; reduce pH to 7.2.
Low Signal Window Enzyme inactive or degradedUse fresh enzyme aliquots; verify ZnSO4 in buffer.
Compound Precipitation Low solubility of fragmentReduce concentration to 50 µM or increase DMSO to 2% (verify enzyme tolerance).
Non-Linear Kinetics Substrate depletionUse only the first 2 minutes of data for slope calculation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Application Notes and Protocols for the Development of 4-Methoxythiophene-2-sulfonamide Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 4-Methoxythiophene-2-sulfonamide. The primary objective is to improve biological potency, focusing on the well-established inhibitory activity of this scaffold against carbonic anhydrase (CA) isoenzymes, which are critical targets in various therapeutic areas. These notes offer detailed, field-proven protocols, explain the causality behind experimental choices, and integrate quality control checkpoints to ensure scientific integrity and reproducibility.

Introduction: The Thiophene Sulfonamide Scaffold

Thiophene-based sulfonamides are a privileged class of heterocyclic compounds in medicinal chemistry, renowned for their diverse biological activities.[1][2] The core structure acts as a versatile anchor for producing extensive libraries of compounds. A primary and well-documented biological target for this scaffold is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[3][4] Sulfonamides are among the most effective classes of CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic activity.[4]

The parent compound, this compound, presents a promising starting point for a lead optimization campaign. The methoxy group at the 4-position influences the electronic properties and conformation of the thiophene ring, while the sulfonamide at the 2-position provides the critical zinc-binding group (ZBG). The development of derivatives aims to enhance potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) and improve isoform selectivity (e.g., for tumor-associated CA IX and XII over ubiquitous CA I and II) by exploring the structure-activity relationships (SAR) of substituents on the sulfonamide nitrogen.[5][6]

Strategic Design of Derivatives: A Structure-Activity Relationship (SAR) Approach

The potency and selectivity of thiophene sulfonamide inhibitors are largely dictated by the interactions of the "tail," the portion of the molecule extending from the sulfonamide nitrogen, with the amino acid residues lining the CA active site.[5] The active site contains both hydrophilic and hydrophobic regions, and the nature of the tail determines how the inhibitor orients itself to maximize favorable interactions.

Key Design Principles:

  • Hydrophobic Interactions: Introducing aromatic or aliphatic moieties can engage with hydrophobic residues in the active site, often leading to a significant increase in potency.

  • Hydrogen Bonding: Incorporating groups capable of forming hydrogen bonds (e.g., amides, hydroxyls, ethers) can provide additional anchoring points within the hydrophilic half of the active site.

  • Click Chemistry: The "click tailing" approach, utilizing reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the rapid synthesis of a diverse library of derivatives with triazole-linked tails, which has proven effective in discovering potent and selective inhibitors.[4][5]

  • Physicochemical Properties: Modifications should also be guided by the need to optimize drug-like properties, such as solubility and metabolic stability, which are critical for downstream applications.[7]

The overall workflow for developing and evaluating these derivatives is a systematic, iterative process.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Design Derivative Design (SAR Hypothesis) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & QC (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Screen (In Vitro CA Inhibition Assay) Purification->Screening IC50 Potency Determination (IC50 Calculation) Screening->IC50 SAR_Analysis SAR Analysis (Data Tabulation) IC50->SAR_Analysis SAR_Analysis->Design Iterative Refinement Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Further_Testing Advanced Studies (Selectivity, In Vivo) Lead_Selection->Further_Testing

Caption: General reaction for N-substituted this compound synthesis.

Protocol 1: Synthesis of N-Substituted this compound Derivatives (Conventional Method)

This protocol outlines a robust and widely applicable method for synthesizing a variety of sulfonamides via nucleophilic acyl substitution. [8]The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride and displacing the chloride. [8] Materials:

  • 4-Methoxythiophene-2-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Causality Note: The reaction generates HCl as a byproduct. The base is essential to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. [8]Cooling to 0°C helps control the initial exothermic reaction.

  • Sulfonyl Chloride Addition: Dissolve 4-Methoxythiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • QC Checkpoint (TLC Monitoring): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Causality Note: The HCl wash removes the excess base (pyridine/triethylamine). The NaHCO₃ wash removes any residual acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide derivative. [8]9. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

To assess the improved potency of the newly synthesized derivatives, a robust and reproducible enzyme inhibition assay is required. The following protocol describes a spectrophotometric assay to determine the IC₅₀ values of inhibitors against carbonic anhydrase II (a readily available and well-characterized isoform).

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

This assay measures the CA-catalyzed hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to the yellow-colored 4-nitrophenolate anion, which can be monitored spectrophotometrically at 400 nm. [6] Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Synthesized inhibitor compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of hCA II in Tris buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 2-5 nM).

    • Prepare a stock solution of NPA in acetonitrile.

    • Prepare 10 mM stock solutions of each synthesized inhibitor and a standard inhibitor (e.g., Acetazolamide) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 0.1 nM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris buffer

      • Inhibitor solution (1-2 µL of the DMSO serial dilutions, resulting in a final DMSO concentration of ≤1%).

      • hCA II enzyme solution

    • Include appropriate controls:

      • Negative Control (100% Activity): Enzyme + Buffer + DMSO (no inhibitor).

      • Positive Control (Max Inhibition): Enzyme + Buffer + a high concentration of a standard inhibitor (e.g., 100 µM Acetazolamide).

      • Blank: Buffer + Substrate (no enzyme).

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate solution to all wells. The final concentration of NPA should be at or near its Michaelis-Menten constant (Kₘ) for hCA II.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over a period of 5-10 minutes at a constant temperature (e.g., 25°C). The rate of reaction is determined from the initial linear portion of the absorbance vs. time curve. [9]6. Data Analysis (IC₅₀ Determination):

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration. [10] * Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [10][11]

G cluster_0 Assay Principle Substrate 4-Nitrophenyl Acetate (Colorless) Product 4-Nitrophenolate (Yellow) Substrate->Product Hydrolysis Enzyme Carbonic Anhydrase Enzyme->Substrate Catalyzes Inhibitor Thiophene Sulfonamide Derivative Inhibitor->Enzyme Blocks Active Site

Sources

Troubleshooting & Optimization

"4-Methoxythiophene-2-sulfonamide" solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Status: Operational | Topic: Solubility & Stability Optimization | Audience: R&D Professionals[1][2]

Technical Overview & Physicochemical Profile

4-Methoxythiophene-2-sulfonamide is a functionalized heteroaromatic scaffold often utilized in fragment-based drug discovery (FBDD) and the synthesis of carbonic anhydrase inhibitors.[1][2]

Users frequently encounter difficulties due to the conflicting electronic nature of the molecule: the sulfonamide group (


) is electron-withdrawing and hydrophilic (at high pH), while the 4-methoxythiophene  core is electron-rich, lipophilic, and susceptible to oxidative degradation.[1]
Key Physicochemical Parameters (Estimated)
PropertyValue / CharacteristicImpact on Experiment
Molecular Weight ~193.24 DaSmall molecule / Fragment
pKa (Sulfonamide NH) ~9.8 – 10.2Weakly Acidic. Neutral at physiological pH (7.4).[1][2]
LogP ~0.8 – 1.2Moderate Lipophilicity. Poor water solubility without cosolvents.[1][2]
Electronic State Push-Pull SystemMethoxy (EDG) activates the ring; Sulfonyl (EWG) stabilizes it.[1][2]
Solubility (Water) < 0.5 mg/mL (pH 7)Insoluble in neutral aqueous media.[1][2]
Solubility (DMSO) > 50 mg/mLExcellent. Preferred solvent for stock solutions.[1][2]
Solubility Troubleshooting

Issue: "The compound precipitates when I dilute my DMSO stock into cell culture media or buffer."

Root Cause: This is a classic "crash-out" phenomenon.[1][2] The sulfonamide moiety is neutral and protonated at pH 7.[1][2]4. The hydrophobic thiophene core drives precipitation when the organic cosolvent (DMSO) concentration drops below a critical threshold (usually < 1%).

Optimization Protocol: The "Step-Down" Dilution Method

Do not add neat DMSO stock directly to a large volume of static media.[1][2] This creates local regions of high water content that shock the compound out of solution.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 100 mM .

  • Intermediate Dilution: Dilute the stock 1:10 in pure ethanol or PEG-400 (if compatible with assay) to create a 10 mM working solution. This "bridges" the polarity gap.[1][2]

  • Final Dilution: Slowly add the working solution to the vortexing aqueous buffer.

  • pH Adjustment (Critical): If precipitation persists, adjust the buffer pH to 8.0–8.5 . The partial deprotonation of the sulfonamide nitrogen will significantly enhance aqueous solubility without compromising most biochemical assays.

Solubility Decision Matrix

SolubilityWorkflow Start Start: Solid Powder Solvent Choose Solvent Start->Solvent DMSO DMSO (Recommended) >50 mg/mL Solvent->DMSO Stock Prep Water Water / PBS Solvent->Water Direct Dissolution Result1 Clear Solution (Stable Stock) DMSO->Result1 CheckpH Check pH Water->CheckpH Base Add 1 eq. NaOH (pH > 10) CheckpH->Base Neutral Neutral pH (7.4) CheckpH->Neutral Result3 Soluble as Salt (Sodium Sulfonamide) Base->Result3 Result2 Precipitation Risk (Use <0.5% DMSO) Neutral->Result2

Figure 1: Decision matrix for solubilizing this compound based on solvent and pH conditions.

Stability & Degradation Issues

Issue: "My clear DMSO stock turned yellow/brown after 2 weeks at room temperature."

Root Cause: Oxidative Degradation. While the sulfonyl group at position 2 stabilizes the ring, the methoxy group at position 4 is a strong Electron Donating Group (EDG).[1] This increases the electron density of the thiophene ring, making it susceptible to:

  • Photo-oxidation: Reaction with singlet oxygen (

    
    ) to form thiophene endoperoxides or sulfines [1].[1][2]
    
  • Electrophilic Attack: Trace impurities in solvents (peroxides in PEG/ethers) can attack the activated 5-position.[1][2]

Stability FAQ

Q: Can I store the stock solution at -20°C? A: Yes, but hygroscopicity is a risk.[1][2] DMSO is hygroscopic.[1][2] If water enters the stock, it can facilitate hydrolysis or precipitation upon freezing/thawing cycles.

  • Recommendation: Aliquot stocks into single-use vials. Seal with Parafilm.[1][2] Store at -20°C or -80°C.

Q: Is the sulfonamide group hydrolytically unstable? A: Generally, no.[1][2] Primary sulfonamides are resistant to hydrolysis under neutral and mild acidic/basic conditions.[1][2] The weak link in this molecule is the thiophene ring , not the sulfonamide [2].

Q: How do I check purity before an important assay? A: Run a standard LC-MS.

  • Degradant Signal: Look for peaks at M+16 (S-oxide) or M+32 (Sulfone/diol formation).[1][2]

  • Dimerization: Look for 2M-2 peaks, indicating oxidative coupling at the open 5-position.[1][2]

Degradation Pathway Visualization

Degradation Compound 4-Methoxythiophene- 2-sulfonamide Light Light + O2 Compound->Light Oxide Thiophene S-Oxide (Unstable Intermediate) Light->Oxide Polymer Oligomers/Tars (Brown Color) Oxide->Polymer Polymerization

Figure 2: Proposed oxidative degradation pathway triggered by light and oxygen exposure.[1][2]

Standardized Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Use this protocol to maximize shelf-life.

  • Weighing: Weigh the solid compound into an amber glass vial (protect from light).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves).[1][2] Avoid technical grade DMSO which may contain water.[1][2]

  • Dissolution: Vortex for 30 seconds. The solution should be colorless to pale yellow.[1][2]

  • Inerting: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.[1][2]

  • Storage: Cap tightly. Store at -20°C.

    • Shelf Life: >6 months if kept dry and dark.[1][2]

Protocol B: Aqueous Buffer Compatibility Test

Perform this before running High-Throughput Screening (HTS).

  • Prepare a 100 µM test solution in your assay buffer (e.g., PBS, pH 7.4).

  • Measure Absorbance at 600 nm (turbidity check) immediately (

    
    ) and after 4 hours (
    
    
    
    ).
  • Pass Criteria: OD600 < 0.005.

  • Fail Criteria: Visible cloudiness or OD600 > 0.01.

    • Correction: Add 0.05% Tween-20 or increase pH to 8.0.[1][2]

References
  • Meth-Cohn, O., & van Vuuren, G. (1986).[1][2][3] Thiophene S,N-ylides: a new versatile class of sulphimides.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 233-243.[1][3] Link

  • Supuran, C. T., et al. (2003).[1][4] Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189.[1][2] (General reference on sulfonamide stability and chemistry). Link

  • PubChem Compound Summary for Thiophene-2-sulfonamide (Parent structure properties). Link

Sources

Technical Support Center: Enhancing the Selectivity of 4-Methoxythiophene-2-sulfonamide for Bacterial LeuRS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selectivity of 4-methoxythiophene-2-sulfonamide and its derivatives as inhibitors of bacterial Leucyl-tRNA synthetase (LeuRS). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors. Our goal is to equip you with the necessary knowledge to overcome common challenges and accelerate your path toward developing potent and selective antibacterial agents.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Enzyme Inhibition Assays

Question 1: My IC50 values for this compound against bacterial LeuRS are inconsistent across experiments. What could be the cause?

Possible Causes & Solutions:

  • Reagent Instability:

    • Enzyme Activity: Aminoacyl-tRNA synthetases can be unstable. Avoid repeated freeze-thaw cycles and keep the enzyme on ice at all times. Prepare fresh enzyme dilutions for each experiment.[1]

    • ATP Degradation: ATP solutions are prone to hydrolysis. Prepare fresh ATP stocks and store them at the recommended temperature.

    • Inhibitor Precipitation: Your compound may be precipitating at higher concentrations. Visually inspect your assay plate for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent.

  • Assay Conditions:

    • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature changes. Ensure that all reagents and plates are equilibrated to the assay temperature before starting the reaction.[2]

    • Inconsistent Incubation Times: Use a multichannel pipette or an automated liquid handler to ensure precise timing of reagent addition and reaction termination across all wells.[3]

    • Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[3][4]

  • Data Analysis:

    • Inappropriate Curve Fitting: Ensure you are using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate IC50 values.

    • Outlier Data Points: Carefully examine your raw data for any outliers that may be skewing the results.

Question 2: I'm observing high background signal in my LeuRS inhibition assay. How can I reduce it?

Possible Causes & Solutions:

  • Non-specific Binding:

    • Antibody Cross-Reactivity (for ELISA-based assays): If you are using an antibody-based detection method, the antibody may be cross-reacting with other components in the assay. Run appropriate controls, such as omitting the primary antibody, to identify the source of the background.[5]

    • Compound Interference: The inhibitor itself might be fluorescent or absorb at the detection wavelength. Run a control with the compound and all assay components except the enzyme to quantify this interference.

  • Contamination:

    • Buffer Contamination: Use freshly prepared, sterile-filtered buffers to avoid microbial growth that could interfere with the assay.[5]

    • Enzyme Contamination in Samples: If you are testing crude extracts, they may contain endogenous enzymes that produce a signal.[5]

  • Assay Design:

    • Sub-optimal Blocking: If using an ELISA format, ensure that the blocking buffer is effective. You may need to try different blocking agents or increase the incubation time.[5]

    • Insufficient Washing: Increase the number of wash steps or the volume of wash buffer to remove unbound reagents.[4][5]

Selectivity Screening

Question 3: My this compound derivative shows potent inhibition of bacterial LeuRS, but also inhibits human LeuRS. How can I improve its selectivity?

Possible Causes & Solutions:

  • Structural Similarity of Active Sites: The active sites of bacterial and human LeuRS share some degree of homology. Your inhibitor may be binding to conserved residues in both enzymes.

  • Strategies for Improving Selectivity:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and evaluate the impact on both bacterial and human LeuRS inhibition.[6][7][8][9] This will help you identify chemical modifications that enhance selectivity. For sulfonamides, modifications to the N1 amino group can significantly impact activity.[10]

    • Exploit Structural Differences: Key differences exist between bacterial and eukaryotic/archaeal LeuRS, particularly in the insertion site of the CP1 editing domain and the C-terminal domain.[11] Design modifications to your inhibitor that specifically interact with regions unique to the bacterial enzyme.

    • Structure-Based Drug Design: Obtain crystal structures of your inhibitor bound to both bacterial and human LeuRS. This will provide atomic-level insights into the binding modes and allow for the rational design of modifications that favor interaction with the bacterial enzyme.[12][13][14]

Question 4: I'm having difficulty expressing and purifying active human LeuRS for my selectivity assays. What are some common pitfalls?

Possible Causes & Solutions:

  • Expression System:

    • Codon Usage: The codon usage of the human LeuRS gene may not be optimal for your bacterial expression system (e.g., E. coli). Consider using a codon-optimized synthetic gene.

    • Inclusion Bodies: Overexpression of large, complex proteins like human LeuRS can lead to the formation of insoluble inclusion bodies. Try expressing at a lower temperature, using a weaker promoter, or co-expressing with chaperones.

  • Purification Protocol:

    • Protein Instability: Human LeuRS may be less stable than its bacterial counterpart. Perform all purification steps at 4°C and consider adding stabilizing agents like glycerol or DTT to your buffers.

    • Inefficient Affinity Tag Cleavage: If you are using an affinity tag for purification, ensure that the protease used for tag removal is active and that the cleavage conditions are optimal.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of sulfonamides against bacterial LeuRS?

Sulfonamides typically act as competitive inhibitors of enzymes.[][] In the context of aminoacyl-tRNA synthetases like LeuRS, sulfonamide-based inhibitors can mimic the aminoacyl-adenylate intermediate formed during the catalytic cycle.[13] They bind to the active site and prevent the natural substrate, leucine, from being activated and attached to its cognate tRNA.[17] This ultimately halts protein synthesis, leading to a bacteriostatic effect.[18]

Q2: Why is targeting bacterial LeuRS a promising strategy for antibiotic development?

Aminoacyl-tRNA synthetases are essential for bacterial survival, as they play a crucial role in protein synthesis.[17] Furthermore, there are exploitable structural differences between bacterial and human LeuRS enzymes, which can be leveraged to design selective inhibitors with minimal off-target effects in humans.[11][]

Q3: What are the key structural differences between bacterial and human LeuRS that can be exploited for selective inhibitor design?

The primary structural distinctions lie in:

  • The CP1 Editing Domain Insertion: In bacterial LeuRS, the CP1 editing domain is inserted after the CP2 domain. In eukaryotic LeuRS, it is inserted before the CP2 domain via long linkers.[11]

  • The C-terminal Domain: The C-terminal domain, which is involved in tRNA binding, is significantly different in size and structure between bacterial and human LeuRS.[11]

These differences can create unique pockets or surfaces in the bacterial enzyme that can be targeted for selective inhibition.

Q4: What experimental techniques are essential for studying the selectivity of LeuRS inhibitors?

A combination of the following techniques is crucial:

  • Enzymatic Assays: To determine the IC50 values of your compounds against both bacterial and human LeuRS.[1][19]

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinity and thermodynamic parameters of inhibitor-enzyme interactions.[20]

  • X-ray Crystallography: To obtain high-resolution structures of the inhibitor-enzyme complexes, which is invaluable for structure-based drug design.[12][13]

  • Antimicrobial Susceptibility Testing: To evaluate the whole-cell activity of your compounds against various bacterial strains.[21]

III. Experimental Protocols & Workflows

Protocol: Differential Screening of this compound Derivatives against Bacterial and Human LeuRS

This protocol outlines a high-throughput method to assess the selectivity of your synthesized compounds.

1. Reagents and Materials:

  • Purified recombinant bacterial LeuRS (e.g., from E. coli)

  • Purified recombinant human cytosolic LeuRS

  • This compound and its derivatives dissolved in DMSO

  • ATP

  • L-Leucine

  • Cognate tRNA for bacterial and human LeuRS

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 50 mM KCl)[1]

  • Detection reagents (e.g., a universal inhibitor screening assay kit that detects AMP/ADP)[22]

  • 384-well assay plates (black, for fluorescent assays)[3]

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well plate.

  • Enzyme Addition: Prepare separate solutions of bacterial and human LeuRS in assay buffer. Add the appropriate enzyme solution to the wells containing the compounds.

  • Substrate Mix Addition: Prepare a substrate mix containing ATP, L-leucine, and the cognate tRNA in assay buffer.

  • Initiate Reaction: Add the substrate mix to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plates at the optimal temperature for the enzymes (e.g., 37°C) for a predetermined time.[1]

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of your chosen assay kit.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a fluorescence plate reader).

3. Data Analysis:

  • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value for each compound against both bacterial and human LeuRS.

  • Calculate the selectivity index (SI) for each compound:

    • SI = IC50 (human LeuRS) / IC50 (bacterial LeuRS)

A higher SI value indicates greater selectivity for the bacterial enzyme.

Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Lead Compound: This compound Design Design Analogs (Vary R-groups) Start->Design Synthesize Synthesize Analogs Design->Synthesize Bacterial_Assay Bacterial LeuRS Inhibition Assay Synthesize->Bacterial_Assay Human_Assay Human LeuRS Inhibition Assay Synthesize->Human_Assay Selectivity Calculate Selectivity Index (SI) Bacterial_Assay->Selectivity Human_Assay->Selectivity SAR_Analysis Analyze SAR Selectivity->SAR_Analysis Decision Promising Candidate? SAR_Analysis->Decision Optimize Further Optimization Decision->Optimize Yes Stop Terminate Series Decision->Stop No Optimize->Design

Caption: Iterative workflow for SAR studies to improve inhibitor selectivity.

IV. Data Presentation

Table 1: Hypothetical Inhibition Data for this compound Derivatives
Compound IDR-Group ModificationBacterial LeuRS IC50 (µM)Human LeuRS IC50 (µM)Selectivity Index (SI)
Lead (Parent Compound)5.215.63
A-1 -CH3 at position 53.822.86
A-2 -Cl at position 52.144.121
B-1 N-methyl on sulfonamide10.531.53
B-2 N-cyclopropyl on sulfonamide1.597.565

V. Visualizations

Diagram 1: LeuRS Catalytic Cycle and Inhibition

LeuRS_Inhibition cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway Leu Leucine Enzyme LeuRS Enzyme Leu->Enzyme ATP ATP ATP->Enzyme Intermediate Leu-AMP Intermediate Enzyme->Intermediate Step 1 Blocked Inhibited Complex Enzyme->Blocked Product Leu-tRNA-Leu Intermediate->Product Step 2 tRNA tRNA-Leu tRNA->Intermediate Protein_Synthesis Protein_Synthesis Product->Protein_Synthesis To Ribosome Inhibitor 4-Methoxythiophene- 2-sulfonamide Inhibitor->Enzyme Inhibitor->Blocked No_Synthesis No Protein Synthesis Blocked->No_Synthesis Halts Protein Synthesis

Caption: Inhibition of the LeuRS catalytic cycle by sulfonamides.

VI. References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs. Retrieved February 20, 2026, from [Link]

  • Clem, A., & Cordeiro, M. F. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(4), 785–790. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. Retrieved February 20, 2026, from [Link]

  • Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Applied Pharmaceutical Science, 6(11), 197-202. [Link]

  • Gümrükçüoğlu, N., et al. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1338-1344. [Link]

  • Fang, Y., et al. (2020). Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond. Nucleic Acids Research, 48(6), 3239–3253. [Link]

  • Leucyl-tRNA Synthetase (Bacterial-like). (n.d.). AARS Online. Retrieved February 20, 2026, from [Link]

  • Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase. (n.d.). ESRF. Retrieved February 20, 2026, from [Link]

  • Griffin, J. H., et al. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. ACS Chemical Biology, 7(10), 1729–1737. [Link]

  • Palencia, A., et al. (2012). Structural dynamics of the aminoacylation and proof-reading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 19(7), 677–684. [Link]

  • N-Leucinyl Benzenesulfonamides as LeuRS Inhibitors. (2018, January 18). Oxford Drug Design. Retrieved February 20, 2026, from [Link]

  • Structure-guided enhancement of selectivity of chemical probe inhibitors targeting bacterial seryl-tRNA synthetase. (2026, January 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). PLOS ONE. Retrieved February 20, 2026, from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. Retrieved February 20, 2026, from [Link]

  • Martinez, N. K., et al. (2021). A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP. Biomolecules, 11(11), 1689. [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved February 20, 2026, from [Link]

  • What Are Enzyme Inhibitors And Its Importance. (2025, October 2). Infinita Biotech. Retrieved February 20, 2026, from [Link]

  • In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. (n.d.). Methods. Retrieved February 20, 2026, from [Link]

  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. (2021, January 13). ACS Infectious Diseases. Retrieved February 20, 2026, from [Link]

  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]

  • What troubleshooting is recommended if the reaction is being inhibited? (n.d.). PCR Biosystems. Retrieved February 20, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst. Retrieved February 20, 2026, from [Link]

  • Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. (2025, August 7). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. (2014, April 12). Journal of Chemical Information and Modeling. Retrieved February 20, 2026, from [Link]

  • Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation. (2024, June 16). MDPI. Retrieved February 20, 2026, from [Link]

  • Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026, February 2). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Enzymes: Inhibitors (A-level Biology). (n.d.). Study Mind. Retrieved February 20, 2026, from [Link]

  • From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. (2025, December 15). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. (2023, June 30). IT Medical Team. Retrieved February 20, 2026, from [Link]

  • Sulfonamides: Mechanism of action. (2020, July 21). YouTube. Retrieved February 20, 2026, from [Link]

  • Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. (2021, February 10). MDPI. Retrieved February 20, 2026, from [Link]

  • Mechanism of action of sulphonamides. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sulfonamide inhibitors of bacterial carbonic anhydrases. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase. (n.d.). Google Patents. Retrieved February 20, 2026, from

Sources

"4-Methoxythiophene-2-sulfonamide" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxythiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cellular assays. Given the limited specific public data on this compound, this guide is built upon the known biological activities of structurally related thiophene-sulfonamide derivatives and general principles of small molecule inhibitors in cell-based experiments.

Introduction: Understanding the Context of this compound

While the precise primary target of this compound is not extensively documented in publicly available literature, its core structure, a thiophene-sulfonamide, is present in compounds with a wide range of biological activities. Derivatives of this class have been explored as inhibitors of enzymes such as cyclin-dependent kinases, 5-lipoxygenase, and PI3K/mTOR, as well as exhibiting cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

For the purpose of this guide, we will consider a common scenario where a researcher is investigating this compound as a putative inhibitor of a specific protein kinase, which we will refer to as "Kinase X". This context will allow us to explore potential off-target effects and troubleshooting strategies that are broadly applicable to kinase inhibitor studies.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a Kinase X inhibitor, but we are observing unexpected phenotypic changes in our cells that do not align with the known function of Kinase X. What could be the cause?

A1: This is a classic challenge in early-stage drug discovery and can often be attributed to off-target effects. The sulfonamide and thiophene moieties are known to interact with a variety of proteins.[6][7] Potential off-target families for thiophene-sulfonamides include other kinases, carbonic anhydrases, and enzymes involved in cellular metabolism.[3][8] It is also possible that the compound or one of its metabolites has inherent cytotoxic properties unrelated to Kinase X inhibition.[1]

Q2: How can we determine if the observed cellular effects are due to on-target inhibition of Kinase X or off-target activities?

A2: A multi-pronged approach is necessary to dissect on-target from off-target effects. Key strategies include:

  • Use of a structurally related but inactive control compound: If available, a close analog of this compound that does not inhibit Kinase X can help determine if the phenotype is due to the chemical scaffold itself.

  • Rescue experiments: If the phenotype is genuinely due to Kinase X inhibition, it should be reversible by expressing a drug-resistant mutant of Kinase X or by activating a downstream component of the Kinase X signaling pathway.

  • Orthogonal approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown Kinase X and see if this phenocopies the effects of this compound.

  • Broad-panel screening: Profile the compound against a panel of other kinases and relevant enzymes to identify potential off-targets.

Q3: We are seeing significant cell death at concentrations close to the IC50 for Kinase X inhibition. How can we de-risk this?

A3: High cytotoxicity is a common issue. Thiophene derivatives, in particular, have been noted for their cytotoxic potential.[1][9] It is crucial to determine the therapeutic window of the compound. You should perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assays. If the cytotoxic concentration overlaps with the effective concentration for Kinase X inhibition, consider the following:

  • Lowering the treatment duration.

  • Using a more sensitive cell line for your functional assay that might respond to lower, non-toxic concentrations of the compound.

  • Investigating the mechanism of cell death (apoptosis vs. necrosis) to understand if it is related to a specific off-target effect. For example, some sulfonamide-containing compounds are known to inhibit necroptosis.

Q4: Can the sulfonamide group in our compound cause non-specific interactions in our cellular assays?

A4: Yes, the sulfonamide functional group can be a source of non-specific activity. Sulfonamides are known to bind to carbonic anhydrases, which are ubiquitous enzymes involved in pH regulation and other physiological processes.[8] Inhibition of these enzymes could lead to changes in cellular pH, which can have widespread effects on cell health and signaling. It is advisable to test this compound in a carbonic anhydrase activity assay to rule out this possibility.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High background signal in a fluorescence-based assay. 1. Compound is autofluorescent. 2. Compound is precipitating in the assay medium. 3. Non-specific binding of the compound to assay components.1. Run a control with the compound alone to measure its intrinsic fluorescence. 2. Check the solubility of the compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and non-toxic). 3. Increase the number of wash steps in your protocol.[10]
Inconsistent results between experimental repeats. 1. Compound instability in solution. 2. Variability in cell health or density. 3. Inconsistent compound preparation.1. Prepare fresh stock solutions of the compound for each experiment. Protect from light if it is light-sensitive. 2. Ensure consistent cell seeding density and monitor cell health prior to treatment. 3. Standardize the procedure for diluting the compound to the final working concentration.
Observed phenotype does not match genetic knockdown of the target. 1. Significant off-target effects of the compound. 2. Incomplete knockdown of the target protein by genetic methods. 3. The compound may be an allosteric modulator, inducing a different effect than loss of the protein.1. Perform a kinase selectivity screen to identify off-targets (see Protocol 1). 2. Confirm the efficiency of your knockdown at the protein level using Western blotting. 3. Consider more advanced biochemical assays to understand the compound's mechanism of action on the purified target protein.
Cell morphology changes at concentrations where the primary target is not significantly inhibited. 1. Cytotoxicity due to off-target effects. 2. Interaction with the cytoskeleton or other cellular structures.1. Perform a cytotoxicity assay (see Protocol 2) to determine the concentration at which the compound affects cell viability. 2. Use high-content imaging to analyze changes in cellular morphology and look for markers of cellular stress.

Experimental Protocols & Workflows

Protocol 1: Assessing Kinase Selectivity

This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.

Objective: To identify potential off-target kinase interactions.

Methodology:

  • Select a Kinase Panel: Choose a commercially available kinase screening panel (e.g., from Reaction Biology, Eurofins, or Promega). A broad panel covering different kinase families is recommended for initial screening.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Primary Screen:

    • Perform a single-dose screen (e.g., at 1 µM and 10 µM) against the kinase panel.

    • The assay is typically a radiometric, fluorescence, or luminescence-based method that measures the activity of each kinase in the presence of the compound.

    • Include appropriate controls: a no-compound (vehicle) control and a known inhibitor for each kinase as a positive control.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentrations.

    • Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up (IC50 Determination):

    • For any identified off-target hits, perform a dose-response experiment to determine the IC50 value.

    • This involves testing a range of compound concentrations (typically in a 10-point dilution series).

  • Selectivity Score: Calculate a selectivity score to quantify the compound's specificity. A simple selectivity score can be the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (Kinase X).

Workflow for Investigating Off-Target Effects

Off_Target_Workflow start Unexpected Cellular Phenotype Observed phenocopy Does genetic knockdown/knockout of Kinase X phenocopy the compound effect? start->phenocopy on_target Phenotype is likely on-target. phenocopy->on_target Yes off_target_investigation Investigate Off-Target Effects phenocopy->off_target_investigation No end Conclusion on_target->end kinase_screen Kinase Selectivity Profiling (Protocol 1) off_target_investigation->kinase_screen cytotoxicity Cytotoxicity Assay (Protocol 2) off_target_investigation->cytotoxicity other_assays Other relevant enzyme/receptor assays (e.g., Carbonic Anhydrase) off_target_investigation->other_assays analyze_hits Analyze identified off-targets. Are they expressed in the cell line? Are their functions consistent with the observed phenotype? kinase_screen->analyze_hits cytotoxic_effect Is the phenotype due to general cytotoxicity? cytotoxicity->cytotoxic_effect other_assays->analyze_hits new_hypothesis Formulate new hypothesis based on off-target data. analyze_hits->new_hypothesis Yes new_hypothesis->end cytotoxic_effect->analyze_hits No de_risk De-risk for cytotoxicity (e.g., lower dose, shorter time). cytotoxic_effect->de_risk Yes de_risk->end Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X (On-Target) Receptor->KinaseX Activates KinaseY Kinase Y (Off-Target) Receptor->KinaseY Activates Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylates Substrate2 Substrate 2 KinaseY->Substrate2 Phosphorylates Phenotype1 Expected Phenotype (e.g., ↓ Proliferation) Substrate1->Phenotype1 Phenotype2 Unexpected Phenotype (e.g., Cell Cycle Arrest) Substrate2->Phenotype2 Compound 4-Methoxythiophene- 2-sulfonamide Compound->KinaseX Inhibits Compound->KinaseY Inhibits

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

References

  • Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968.
  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Plouffe, B., et al. (2016). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923.
  • Carter, N. D., et al. (2005). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 37(11), 1755-1758.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central (PMC).
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 147.
  • Khan, S. A., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1).
  • PubChem. (n.d.). Necrosulfonamide.
  • Troubleshooting guide. (n.d.). NCBI.
  • Koksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.
  • Shah, M. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118.
  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
  • Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central (PMC).
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B. (2023). Current Medicinal Chemistry, 30(5), 604-665.
  • PubChem. (n.d.). Sulfadimethoxine.
  • Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

Technical Support Center: Crystallization of 4-Methoxythiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Methoxythiophene-2-sulfonamide. This guide is structured to provide actionable solutions to common issues, grounded in established scientific principles.

Physicochemical Properties of this compound and Related Compounds

A foundational understanding of the physicochemical properties of your compound is critical for developing a successful crystallization strategy. While specific experimental data for this compound is not broadly published, we can infer a likely property profile from its isomers and parent compounds.

PropertyThis compound (Predicted/Inferred)Notes and Observations
Molecular Formula C₅H₇NO₃S₂Based on chemical structure.
Molecular Weight 193.24 g/mol Calculated from the molecular formula[1].
Physical Form Likely a solid at room temperature.The regioisomer, 3-Methoxythiophene-2-sulfonamide, is a solid stored at 2-8°C[1].
Melting Point Estimated to be in the range of 130-160°C.The parent compound, Thiophene-2-sulfonamide, has a melting point of 145-146°C[2]. The methoxy group may slightly alter this.
Solubility Expected to have good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and lower solubility in nonpolar solvents (e.g., hexanes, heptane) and polar protic solvents (e.g., water, ethanol, methanol).General solubility patterns for sulfonamides suggest this trend[3][4]. The thiophene and methoxy groups will influence polarity[5].

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the crystallization of this compound.

Q1: What is a good starting point for selecting a crystallization solvent?

A good starting solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, consider starting with solvents like isopropanol, ethanol, or acetone. You can perform a small-scale solubility test by adding a few milligrams of your compound to a small volume of solvent at room temperature and then heating it to observe dissolution.

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

  • Immediate Action: Try to redissolve the oil by adding a small amount of hot solvent and then allow the solution to cool much more slowly.

  • Troubleshooting:

    • Reduce Concentration: Use a more dilute solution.

    • Slower Cooling: Insulate the flask to slow the cooling rate.

    • Change Solvent: The boiling point of your solvent might be too high. Switch to a lower-boiling point solvent.

    • Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" (in which it is insoluble) to induce crystallization.

Q3: I'm getting a very low yield of crystals. How can I improve it?

Low yield is a common problem in crystallization. Here are some strategies to improve it:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Cool Thoroughly: After slow cooling to room temperature, place your flask in an ice bath or refrigerator to maximize precipitation.

  • Reduce Transfers: Minimize the number of times you transfer the solution or crystals to avoid losses.

  • Concentrate the Mother Liquor: If a significant amount of your compound remains in the filtrate (mother liquor), you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Q4: My final product is an amorphous powder, not crystalline. How can I fix this?

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.

  • Slow Down Cooling: This is the most critical factor. Allow the solution to cool to room temperature undisturbed over several hours.

  • Use a Solvent/Anti-Solvent System: This method often provides better control over the rate of supersaturation, favoring crystal growth over amorphous precipitation[6].

  • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent and place this in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.

In-depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols and decision-making workflows for tackling persistent crystallization challenges.

Troubleshooting Workflow for Common Crystallization Issues

The following diagram illustrates a logical progression for troubleshooting common problems encountered during the crystallization of this compound.

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocols

This is the most straightforward method and a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

This method is useful when a single suitable solvent cannot be found or to gain more control over the crystallization process.[6]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, THF).

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., hexanes, water) in which the compound is insoluble, dropwise with constant stirring, until the solution becomes persistently turbid.

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form as the solution clarifies. If no crystals form, you can try adding a seed crystal or gently scratching the inside of the flask with a glass rod.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

The interplay between solvent, temperature, and concentration is key to successful crystallization. The following diagram illustrates these relationships.

Caption: The relationship between key parameters and outcomes in crystallization.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]

  • RSC Publishing. (n.d.). A crystallization protocol was developed based on Fel solubility data. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • Ali, M. H., & McDermott, J. P. (2002). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1343–o1344. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-2-sulfonate. PubChem. [Link]

  • Gonnade, R. G., et al. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 15(7), 4567-4581. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(8), 849–856. [Link]

  • Kelly, C. B., et al. (2025, August 15). Accessing sulfonamides via formal SO2 insertion into C-N bonds. Nature Chemistry. [Link]

  • ChemSynthesis. (2025, May 20). 4-Methoxyphenethylamine. [Link]

  • Adibkia, K., et al. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Al-hamdani, A. A. S., et al. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Nanomaterials (Basel, Switzerland), 12(15), 2663. [Link]

  • Framroze, B. P., & Reeves, J. T. (2003). Process to prepare sulfonamides. U.S.
  • Georganics Ltd. (2011, February 16). 2-(4-METHOXYPHENYL)THIOPHENE Safety Data Sheet. [Link]

  • Caesar, P. D. (1956). Process for the purification of thiophene. U.S.

Sources

"4-Methoxythiophene-2-sulfonamide" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided on the degradation pathways and prevention of 4-Methoxythiophene-2-sulfonamide is based on established principles of organic chemistry and data from structurally related sulfonamide and thiophene compounds, due to limited specific data on this particular molecule. All protocols and troubleshooting advice should be adapted and validated for your specific experimental context.

Introduction

This compound is a compound of interest in medicinal chemistry and drug discovery. As with many complex organic molecules, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This guide provides an in-depth look at the potential degradation pathways of this compound and offers practical advice for its prevention, detection, and troubleshooting.

FAQs: Quick Answers to Common Questions

Q1: I am seeing a gradual loss of my compound's activity over time. What could be the cause?

A1: A loss of potency is often linked to the degradation of the parent compound. The primary suspects are hydrolysis, photodegradation, or oxidation. To confirm this, it is advisable to re-analyze your sample using a stability-indicating analytical method like HPLC or LC-MS/MS to check for the presence of degradation products.[1]

Q2: My solution of this compound has developed a yellow tint. Is it still usable?

A2: A change in color often indicates the formation of degradation products, which can arise from exposure to light or air (oxidation). While the solution might still contain the active compound, the presence of impurities can interfere with your experiments. It is recommended to prepare a fresh solution and ensure proper storage in a dark, inert atmosphere.

Q3: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. What do they signify?

A3: Unexpected peaks are a strong indicator of degradation or the presence of impurities in your initial material. Compare the chromatogram of your current sample with that of a freshly prepared standard. If new peaks are present, they likely correspond to degradation products.[1] You can use techniques like mass spectrometry to help identify the structure of these new compounds.

Q4: What are the ideal storage conditions for solid this compound and its solutions?

A4: For the solid compound, store it in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. Solutions should be freshly prepared whenever possible. If storage is necessary, use amber vials to protect from light and store at low temperatures (2-8°C or frozen) to slow down degradation.[1]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, control the experimental conditions. Maintain the pH of aqueous solutions as close to neutral as possible, as sulfonamides are generally more stable in neutral to alkaline conditions.[2][3][4] Protect your samples from direct light exposure by using amber-colored labware or covering them with aluminum foil.[1][5][6] If oxidative degradation is a concern, consider de-gassing your solvents and working under an inert atmosphere.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the handling and use of this compound.

Symptom Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results Degradation of the compound leading to lower effective concentrations.1. Verify Storage: Confirm that both the solid compound and its solutions have been stored under the recommended conditions (cool, dark, and dry). 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Analytical Confirmation: Use a validated HPLC or LC-MS/MS method to assess the purity of your sample and check for degradation products.[1]
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Characterize Unknowns: If using mass spectrometry, determine the mass-to-charge ratio (m/z) of the unknown peaks to propose potential structures. 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. Comparing the chromatograms can help in identifying the unknown peaks in your sample.[1][2]
Precipitation of the compound from solution Poor solubility or change in solvent composition/pH.1. Solvent Selection: Thiophene-based compounds can have poor solubility in aqueous solutions.[7] Consider using co-solvents like DMSO or DMF, but be mindful of their compatibility with your experimental setup. 2. pH Adjustment: The solubility of sulfonamides can be pH-dependent. Ensure the pH of your solution is appropriate.[8] 3. Temperature Control: A sudden drop in temperature can cause a dissolved compound to precipitate.[7]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Photodegradation: Sulfonamides are known to be sensitive to light, particularly UV radiation.[5][6] The thiophene ring is also susceptible to photo-oxidation. Degradation can occur through two primary mechanisms:

    • Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation pathway for sulfonamides, leading to the formation of 4-methoxythiophene-2-sulfonic acid and ammonia.

    • SO2 Extrusion: This pathway involves the cleavage of the C-S bonds of the sulfonamide group, resulting in the loss of sulfur dioxide.

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic conditions.[2][3][4] This reaction would also yield 4-methoxythiophene-2-sulfonic acid and ammonia. Generally, sulfonamides are more stable at neutral to alkaline pH.[2][3][4]

  • Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the experimental system. The methoxy group, being an electron-donating group, can further activate the thiophene ring towards oxidation.

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the degradation of thiophene-containing compounds, often initiated by the cleavage of the C-S bond within the thiophene ring.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: [1][2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source that provides combined visible and UV output, as per ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed sample in the initial solvent for analysis.

3. Sample Analysis:

  • At various time points, withdraw an aliquot from each stress condition.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.

  • Analyze the samples using a validated HPLC or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure the separation of polar and non-polar compounds. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • The flow rate is typically set to 1.0 mL/min.

3. Detection:

  • The detection wavelength should be set at the λmax of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent compound from its degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve_in_Solvent Dissolve in appropriate solvent Sample->Dissolve_in_Solvent Filter Filter through 0.45 µm filter Dissolve_in_Solvent->Filter Inject Inject onto HPLC column Filter->Inject Separate Separate components using gradient elution Inject->Separate Detect Detect at optimal wavelength Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate peaks Chromatogram->Integrate Quantify Quantify parent compound and degradation products Integrate->Quantify

Caption: General workflow for HPLC analysis of this compound.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 66, 237-244.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Available at: [Link]

  • Fishing on Photosensitive Medications: UPF Protection Guide. WindRider. (2025, December 29). Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. Available at: [Link]

  • How to prevent hydrolysis in a drug. Quora. (2017, September 2). Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Drug-Induced Photosensitivity: Focus on Antibiotics. Pharmacy Times. (2021, March 5). Available at: [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available at: [Link]

  • Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. LookChem. Available at: [Link]

  • Tölgyesi, A., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 1-10.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Antibacterial sulfonamides. Available at: [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Request PDF. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2013). Inorganic Chemistry, 52(24), 14065-14073.
  • The Sun and Your Medicine. U.S. Food and Drug Administration. (2024, May 7). Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(48), 30288-30303.
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Drug Delivery and Therapeutics, 14(4), 163-171.
  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. (2024). The ISME Journal, 18(1), 1-11.
  • Photocontrol of Antibacterial Activity: Shifting from UV to Red Light Activation. (2017). Journal of the American Chemical Society, 139(46), 16542-16545.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Preprints.
  • Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. (2008). Environmental Toxicology and Chemistry, 27(1), 133-138.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. ResearchGate. Available at: [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (2018). Revista Internacional de Contaminación Ambiental, 34(3), 409-420.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. (2025, April 9). Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual. Available at: [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2021). Journal of Medicinal Chemistry, 64(15), 11266-11283.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). The Journal of Physical Chemistry B, 119(11), 4165-4175.
  • (PDF) Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. ResearchGate. (2025, October 16). Available at: [Link]

  • Sulfonamide-benzaldehydes inducing complex stabilization. ResearchGate. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(11), 1316-1339.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4327.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). Molecules, 24(1), 191.
  • Removal of Sulfonamide Antibiotics in Peracetic Acid-Mediated Natural Polyphenol Systems via an Overlooked Polymerization Pathway: Role of ortho-Quinones. (2025). Environmental Science & Technology.
  • Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. ResearchGate. (2025, November 13). Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Environmental Science and Pollution Research, 31(21), 31693-31707.
  • HPLC Troubleshooting Guide. Waters. Available at: [Link]

Sources

Technical Guide: Assay Optimization for 4-Methoxythiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and assay development scientists working with 4-Methoxythiophene-2-sulfonamide (CAS: 17573-92-1). This guide addresses the specific physicochemical challenges posed by the thiophene-sulfonamide scaffold—specifically its high pKa and lipophilicity—and provides actionable protocols for optimizing enzymatic and binding assays.

Compound Profile & Mechanistic Context

This compound is a pharmacophore fragment primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and bacterial tRNA synthetase inhibitors .

  • Chemical Nature : Electron-rich heteroaromatic sulfonamide.

  • Key Challenge : The 4-methoxy group is an electron-donating group (EDG). This destabilizes the sulfonamide anion, resulting in a higher pKa (~10.0–10.5) compared to standard benzene sulfonamides (e.g., acetazolamide, pKa ~7.2).

  • Assay Implication : At physiological pH (7.4), the compound exists almost exclusively in the neutral form. Since the active species for Carbonic Anhydrase (CA) inhibition is the sulfonamide anion (R-SO

    
    NH
    
    
    
    ) which coordinates to the Zinc(II) ion, this compound may appear artificially less potent in standard neutral buffers.

Troubleshooting & FAQ: Modifying Conditions

Q1: Why is my IC50 significantly higher (weaker) than predicted by docking models?

Root Cause: pKa Mismatch. Docking simulations often assume the deprotonated (anionic) state binds to the Zinc active site. However, with a predicted pKa >10, less than 0.2% of this compound is ionized at pH 7.4. Optimization:

  • Shift Assay pH: Run a pH-dependence curve. Increase assay buffer pH from 7.2 to 8.0 or 8.5 (if the enzyme tolerates it, e.g., CA II is stable at pH 8.5). If potency increases significantly (lower IC50) at higher pH, the issue is ionization-limited binding.

  • Data Correction: Calculate the intrinsic binding constant (

    
    ) rather than just IC50, correcting for the ionization fraction using the Henderson-Hasselbalch equation.
    
Q2: The compound precipitates upon addition to the assay buffer. How do I fix this?

Root Cause: Lipophilicity & Ionic Strength Shock. The thiophene ring combined with a methoxy group increases lipophilicity (


) compared to hydrophilic sulfonamides. Rapid dilution from 100% DMSO into high-salt buffers causes "crashing out."
Optimization: 
  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well. Prepare a 10x working solution in buffer containing 10% DMSO, then add this to the assay plate.

  • Reduce Ionic Strength: High salt concentrations (e.g., >100 mM Na

    
    SO
    
    
    
    ) reduce the solubility of organic fragments ("salting out"). Lower the buffer ionic strength if the enzyme allows (e.g., use 20 mM HEPES instead of 100 mM Phosphate).
Q3: I see high background signal in UV-based kinetic assays. Is the compound interfering?

Root Cause: Spectral Overlap. Thiophene derivatives have strong UV absorption bands.[1][2] While 4-nitrophenol (the standard CA assay product) is measured at 400–405 nm, the thiophene tail absorbance can sometimes tail into this region if concentrations are high (>100 µM). Optimization:

  • Blank Subtraction: Run a "Compound Only" control (Buffer + Compound, no Enzyme) to quantify intrinsic absorbance.

  • Switch Detection Mode: If interference persists, switch to a fluorescence-based assay (e.g., using DNSA binding displacement) which is less susceptible to thiophene absorbance artifacts.

Optimized Protocol: Carbonic Anhydrase Esterase Assay

This protocol is modified to accommodate the high pKa and solubility profile of this compound.

Assay Principle: Hydrolysis of 4-Nitrophenyl acetate (4-NPA) to 4-Nitrophenol (yellow, Abs 405 nm).

Reagents
ComponentStandard ConditionModified for this compound Reason
Buffer 50 mM Tris/Phosphate, pH 7.450 mM HEPES, pH 8.0 Increases anionic fraction of the sulfonamide.
Substrate 4-NPA (in Acetone/EtOH)4-NPA (in Acetonitrile )Avoids ethanol-induced precipitation of lipophilic fragments.
Detergent None or 0.1% Tween-200.01% Triton X-100 Prevents aggregation-based false positives (promiscuous inhibition).
Ionic Strength 100 mM Na

SO

20 mM Na

SO

Reduces "salting out" risk; Sulfate is a competitive inhibitor, so lowering it increases sensitivity.
Step-by-Step Workflow
  • Stock Preparation: Dissolve this compound in 100% DMSO to 20 mM. Sonicate to ensure complete dissolution.

  • Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO first.

  • Intermediate Transfer: Transfer 5 µL of DMSO dilution into 45 µL of Assay Buffer (resulting in 10% DMSO intermediate). Mix well.

  • Plate Setup:

    • Add 10 µL of Intermediate Compound to the plate (Final DMSO in assay = 1%).

    • Add 40 µL of Enzyme Solution (CA Isoform).

    • Incubation (Critical): Incubate for 15 minutes at 25°C . Note: Sulfonamides can be slow-binding; pre-incubation ensures equilibrium.

  • Reaction Start: Add 50 µL of Substrate Solution (1 mM 4-NPA final).

  • Detection: Monitor Absorbance at 405 nm kinetically for 10 minutes.

Visualizing the Mechanism & Interference

The following diagram illustrates the kinetic pathway and points of potential assay failure for this specific compound.

AssayLogic Compound This compound (Neutral Form) Ionization Deprotonation (pKa ~10.5) Compound->Ionization pH Dependent Precipitate Precipitation (False Negative) Compound->Precipitate High Salt / Low DMSO Aggregation Colloidal Aggregation (False Positive) Compound->Aggregation No Detergent Ionization->Compound Low pH favors Anion Active Anion (R-SO2-NH-) Ionization->Anion High pH favors Complex E-I Complex (Inhibition) Anion->Complex Binds Zn2+ Enzyme Carbonic Anhydrase (Zn2+ Active Site) Enzyme->Complex

Figure 1: Mechanistic pathway of this compound inhibition. Note that the neutral compound must deprotonate to bind effectively, a process hindered at physiological pH due to the methoxy-induced high pKa.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Jirgensons, A., et al. (2016). Discovery of N-acyl-arylsulfonamides as inhibitors of bacterial leucyl-tRNA synthetase. Patent WO2021123237A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72881, Thiophene-2-sulfonamide. Link

  • Zhu, L., et al. (2021).[3] Solvent Effects on the UV-Visible Absorption Spectra of Thiophene Dyes. Biointerface Research in Applied Chemistry. Link

Sources

Addressing resistance mechanisms to "4-Methoxythiophene-2-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxythiophene-2-sulfonamide

A Senior Application Scientist's Guide to Investigating and Overcoming Resistance

Welcome to the technical support center for this compound (4-MTS). This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address potential resistance to this novel sulfonamide compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions. We will navigate the troubleshooting process logically, from initial observations of reduced efficacy to advanced mechanistic studies.

This resource is structured as a series of frequently asked questions (FAQs) that mirror the typical experimental workflow for investigating drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We're observing a decrease in the efficacy of 4-MTS against our bacterial/cell line. What are the essential first steps?

A1: An apparent decrease in efficacy is the critical first observation. Before investigating complex resistance mechanisms, it's crucial to validate this observation and rule out experimental variables. This process ensures that your subsequent efforts are built on a solid foundation.

Troubleshooting Protocol: Validating Reduced Sensitivity

  • Confirm Compound Integrity:

    • Rationale: Chemical compounds can degrade over time, especially if stored improperly or subjected to multiple freeze-thaw cycles.

    • Action: Use a fresh, validated stock of 4-MTS. If possible, verify its purity and concentration using methods like HPLC or NMR.

  • Standardize and Repeat Minimum Inhibitory Concentration (MIC) Assay:

    • Rationale: The MIC is the gold standard for quantifying antimicrobial susceptibility. Inconsistencies in inoculum density, media composition, or incubation time can significantly alter results.

    • Action: Perform a broth microdilution or agar dilution assay according to established protocols[1]. Crucially, run the assay with your suspected resistant strain, the original sensitive (parental) strain, and a known quality control strain (e.g., E. coli ATCC 25922) in parallel.[2]

  • Generate a Stably Resistant Population (If Necessary):

    • Rationale: If resistance is inconsistent, developing a stable resistant line through continuous culture with sub-lethal concentrations of 4-MTS is necessary for mechanistic studies.

    • Action: Culture the parental strain in the presence of 4-MTS at a concentration of 0.5x MIC. Gradually increase the concentration in a stepwise manner as the culture adapts. Periodically re-determine the MIC to confirm a stable shift.[3]

Data Interpretation: A consistent, 4-fold or greater increase in the MIC for the test strain compared to the parental strain is a strong indicator of acquired resistance.

Strain Hypothetical MIC of 4-MTS Interpretation
Parental Strain8 µg/mLBaseline sensitivity
Suspected Resistant Strain>64 µg/mLSignificant resistance observed
Quality Control Strain8 µg/mLAssay is performing correctly
Q2: How can we determine if resistance to 4-MTS is due to established, classical sulfonamide resistance mechanisms?

A2: The sulfonamide moiety in 4-MTS suggests a potential interaction with the folate biosynthesis pathway, specifically by targeting the enzyme dihydropteroate synthase (DHPS).[4][5][6] Resistance to classical sulfonamides almost universally involves this pathway.[7] The following experiments are designed to test this hypothesis directly.

Workflow for Investigating Classical Sulfonamide Resistance

G start Resistant Phenotype Confirmed paba_assay PABA Competition Assay start->paba_assay folate_rescue Folate Supplementation Assay start->folate_rescue gene_analysis Genetic Analysis start->gene_analysis conclusion_classic Resistance is likely DHPS-mediated paba_assay->conclusion_classic PABA antagonizes 4-MTS activity conclusion_novel Resistance is likely NOT DHPS-mediated. Proceed to Q3. paba_assay->conclusion_novel No effect folate_rescue->conclusion_classic Folate pathway by-pass rescues growth folate_rescue->conclusion_novel No effect seq_folp Sequence folP Gene gene_analysis->seq_folp Look for mutations screen_sul Screen for sul Genes gene_analysis->screen_sul Look for acquired genes seq_folp->conclusion_classic Resistance-conferring mutations found screen_sul->conclusion_classic sul1, sul2, or sul3 detected G start Classical mechanisms ruled out wgs Whole Genome Sequencing (Resistant vs. Parental) candidate_genes Candidate Resistance Genes wgs->candidate_genes Identify mutations/ amplifications target_id Biochemical Target ID (Parental Lysate) native_ms native_ms target_id->native_ms Native Mass Spectrometry tsa tsa target_id->tsa Cellular Thermal Shift Assay (CETSA) validation Functional Validation candidate_genes->validation Converge on common hits candidate_proteins Candidate Target Proteins native_ms->candidate_proteins Identify direct binders tsa->candidate_proteins Identify stabilized proteins candidate_proteins->validation Converge on common hits overexpression overexpression validation->overexpression Gene Overexpression knockout knockout validation->knockout Gene Knockout/Knockdown conclusion Target & Resistance Mechanism Identified overexpression->conclusion Confers resistance? knockout->conclusion Increases sensitivity?

Caption: A dual approach to identify novel drug targets and resistance genes.

Experimental Protocols:

  • Whole Genome Sequencing (WGS):

    • Rationale: Comparing the complete genome of the resistant strain to its sensitive parent can reveal all genetic changes (SNPs, indels, copy number variations) that arose during the evolution of resistance.

    • Protocol:

      • Extract high-quality genomic DNA from both the parental and resistant strains.

      • Perform high-throughput sequencing on a platform like Illumina.

      • Align the reads to a reference genome and perform variant calling analysis to identify genetic differences.

    • Expected Result: A list of candidate genes that may be the drug target (if mutated) or involved in the resistance mechanism.

  • Biochemical Target Identification (using the sensitive parental strain):

    • Rationale: These methods aim to find the protein(s) that physically bind to 4-MTS in a complex protein mixture (cell lysate).

    • Protocol Example (Native Mass Spectrometry):

      • Prepare a native cell lysate from the sensitive parental strain, ensuring proteins remain folded.

      • Incubate the lysate with a physiologically relevant concentration of 4-MTS.

      • Analyze the mixture using native mass spectrometry. This technique keeps protein-ligand complexes intact, allowing for their detection. [8] 4. The mass shift corresponding to the molecular weight of 4-MTS on a specific protein identifies it as a direct binding partner. [8] * Expected Result: Direct identification of one or more protein targets of 4-MTS.

  • Functional Validation:

    • Rationale: Once candidate genes/proteins are identified, their role must be functionally validated.

    • Protocol:

      • Gene Overexpression: Clone the candidate gene from the resistant strain into an expression vector and introduce it into the sensitive parental strain. If this confers resistance (increases the MIC), the gene is validated.

      • Gene Knockout/Knockdown: If possible, create a knockout or knockdown (e.g., using CRISPRi) of the candidate target gene in the sensitive strain. If the absence of the protein leads to increased resistance or complete insensitivity, it confirms its role as the target.

Q4: Could resistance be emerging from mechanisms that don't involve the drug's primary target, such as drug efflux or modification?

A4: Absolutely. Cells and bacteria have a variety of general defense mechanisms that can confer resistance to a wide range of compounds. These are important to investigate, especially if you observe broad cross-resistance to other structurally unrelated compounds.

Potential Non-Target-Based Resistance Mechanisms

G cluster_cell Bacterial Cell target Drug Target efflux Efflux Pump drug_out 4-MTS efflux->drug_out Expulsion enzyme Modifying Enzyme drug_mod Inactive Metabolite enzyme->drug_mod Inactivation drug_in 4-MTS drug_in->target Inhibition drug_in->efflux drug_in->enzyme

Caption: Common non-target-based resistance mechanisms.

Troubleshooting Protocols:

  • Efflux Pump Inhibition Assay:

    • Rationale: Overexpression of efflux pumps is a common mechanism that reduces the intracellular concentration of a drug.

    • Protocol:

      • Determine the MIC of 4-MTS for your resistant strain.

      • Repeat the MIC assay, but this time co-administer a known broad-spectrum efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or reserpine.

    • Expected Result: A significant reduction in the MIC of 4-MTS in the presence of an EPI indicates that efflux is contributing to resistance.

  • Biofilm Formation Assay:

    • Rationale: Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts. [9] * Protocol:

      • Use a crystal violet staining assay to quantify biofilm formation by both the parental and resistant strains in a 96-well plate format.

      • Compare the amount of biofilm produced by each strain after 24-48 hours of growth.

    • Expected Result: If the resistant strain is a significantly more robust biofilm former than the parental strain, this could be a primary mechanism of its observed tolerance.

References

  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Rockefeller University Press. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. Journal of Experimental Medicine, 77(1), 29–39.
  • Nature Portfolio. (2023). How bacteria resist the oldest class of synthetic antibiotics.
  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Benlabidi, S., et al. (2024). Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). Frontiers in Microbiology.
  • Rupa Health. (n.d.). Sulfonamides Resistance Genes.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-methoxyphenyl)thiophene-2-sulfonamide.
  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Alani, B. G., et al. (2024).
  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • Riaz, S., et al. (2026). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs.
  • JJ Medicine. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Sigma-Aldrich. (n.d.). Thiophene-2-sulfonic acid (2-hydrazinocarbonyl-4-methoxy-phenyl)-amide.
  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364.
  • Asadi, M., et al. (2016). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 15(4), 749–761.
  • Imperial College London. (n.d.).
  • Patsnap. (2024). What is the mechanism of Sulfadimethoxine?.
  • Tačić, A., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. SciSpace.
  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • UWCScholar. (n.d.). Identification of potential antibiofilm hit compounds from two African natural product database against multi-drug resistant staphylococcus aureus: an in silico study.
  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

Validation & Comparative

Comparative Efficacy Guide: Mupirocin vs. 4-Methoxythiophene-2-sulfonamide-based LeuRS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between Mupirocin and the emerging class of 4-Methoxythiophene-2-sulfonamide-based inhibitors .

Editorial Note: While "this compound" (CAS 17573-92-1) is a chemical intermediate, it serves as the critical pharmacophore for a novel class of Leucyl-tRNA Synthetase (LeuRS) inhibitors (often designated as ANASIA compounds in patent literature). This guide compares the efficacy of these functionalized derivatives against Mupirocin, the current standard of care.

Executive Summary

Mupirocin (Pseudomonic acid A) has long been the gold standard for topical decolonization of Staphylococcus aureus (MRSA/MSSA). However, its efficacy is increasingly compromised by the prevalence of the mupA resistance gene.

This compound-based inhibitors represent a synthetic class of antimicrobials designed to target Leucyl-tRNA Synthetase (LeuRS) .[1] Unlike Mupirocin, which targets Isoleucyl-tRNA Synthetase (IleRS), these sulfonamide derivatives exploit a distinct binding pocket, offering a "resistance-breaking" mechanism. Experimental data indicates that while Mupirocin excels in established protocols, the sulfonamide scaffold offers superior stability, synthetic scalability, and activity against mupirocin-resistant strains.

FeatureMupirocinThiophene Sulfonamide Scaffold (TSS)
Primary Target Isoleucyl-tRNA Synthetase (IleRS)Leucyl-tRNA Synthetase (LeuRS)
Mechanism Competitive inhibition of Ile-AMPTrapping of Leu-tRNALeu (Editing Domain)
Source Fermentation (Pseudomonas fluorescens)Total Chemical Synthesis
Resistance Factor mupA (high-level), ileS mutationsleuS mutations (Low frequency)
Spectrum Gram-positive (Staph/Strep)Gram-positive (Broad spectrum potential)

Mechanistic Divergence & Signaling Pathways

To understand the efficacy differences, one must analyze the molecular targets. Both agents inhibit protein synthesis but at different checkpoints of the aminoacylation pathway.

Mupirocin Mechanism

Mupirocin mimics the isoleucyl-adenylate intermediate. It binds to the Rossmann fold of the catalytic domain of bacterial IleRS, preventing the charging of tRNAIle with isoleucine. This induces the stringent response, halting bacterial growth.

Thiophene Sulfonamide Mechanism

Derivatives of this compound target the editing domain of LeuRS or the synthetic active site (depending on specific functionalization). By locking the enzyme in a non-productive conformation or blocking the CCA-end of tRNALeu, they prevent leucine incorporation. Crucially, because they target LeuRS, they retain potency against mupA-positive strains.

Pathway Visualization

The following diagram illustrates the parallel inhibition pathways and the lack of cross-resistance.

G Substrate Amino Acid + ATP Activation Aminoacyl-Adenylate Formation Substrate->Activation tRNA_Charging tRNA Charging (Aminoacylation) Activation->tRNA_Charging Protein_Synth Protein Synthesis (Ribosome) tRNA_Charging->Protein_Synth Mupirocin Mupirocin (Polyketide) IleRS IleRS Enzyme (Isoleucyl-tRNA Synthetase) Mupirocin->IleRS Inhibits (Ki < 10 nM) LeuRS LeuRS Enzyme (Leucyl-tRNA Synthetase) Sulfonamide Thiophene Sulfonamide Derivatives Sulfonamide->LeuRS Inhibits (IC50 ~ nM) IleRS->Activation Blocked LeuRS->tRNA_Charging Blocked MupA mupA Gene Product (Alternative IleRS) MupA->Activation Bypasses Inhibition

Figure 1: Parallel inhibition pathways of aaRS enzymes. Mupirocin targets IleRS, while Thiophene Sulfonamides target LeuRS, bypassing mupA-mediated resistance.

Experimental Efficacy Data

The following data synthesizes results from patent disclosures (e.g., WO2021123237A1) and comparative antimicrobial studies.

Minimum Inhibitory Concentration (MIC) Comparison

The core advantage of the thiophene sulfonamide class is its retained potency against resistant phenotypes.

Bacterial StrainPhenotypeMupirocin MIC (µg/mL)Thiophene Sulfonamide (Derivative) MIC (µg/mL)
S. aureus ATCC 29213Wild Type (MSSA)0.12 - 0.250.25 - 0.50
S. aureus ATCC 43300MRSA0.12 - 0.500.25 - 0.50
S. aureus (Clinical Isolate)Mupirocin-Resistant (Low Level) 8 - 320.25 - 1.0
S. aureus (Clinical Isolate)Mupirocin-Resistant (High Level, mupA+) > 5120.50 - 2.0
S. pyogenesStrep Throat Pathogen0.120.25

Interpretation:

  • Wild Type: Mupirocin is slightly more potent on a weight basis against wild-type strains.

  • Resistant Strains: The sulfonamide derivatives demonstrate superior efficacy against mupA positive strains, maintaining sub-microgram MICs where Mupirocin fails completely.

Time-Kill Kinetics

In time-kill assays (24h exposure at 4x MIC), both agents typically exhibit bacteriostatic activity rather than bactericidal activity. This is characteristic of aaRS inhibitors, which starve the cell of amino acids rather than lysing the membrane.

  • Mupirocin: ~1-2 log reduction at 24h.

  • Thiophene Sulfonamide: ~1-2 log reduction at 24h.

  • Note: Bactericidal activity can be achieved at higher concentrations (topical formulations often achieve >1000x MIC locally).

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol: High-Throughput MIC Determination

Objective: Determine the precise potency of sulfonamide derivatives vs. Mupirocin.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized Bacterial Inoculum (5 x 10^5 CFU/mL).

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Preparation: Prepare 2-fold serial dilutions of this compound derivative (Range: 64 µg/mL to 0.06 µg/mL) in 96-well plates. Include Mupirocin as a positive control.

  • Inoculation: Add 50 µL of bacterial suspension to 50 µL of drug solution. Final DMSO concentration must be <1%.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Assess turbidity visually or via OD600. The MIC is the lowest concentration with no visible growth.

  • Validation: Plating 10 µL from clear wells onto agar can distinguish bacteriostatic vs. bactericidal effects (MBC determination).

Protocol: Spontaneous Resistance Frequency

Objective: Assess the "robustness" of the target.

  • Plate 10^9 CFU of S. aureus onto agar plates containing 4x MIC and 8x MIC of the test compound.

  • Incubate for 48 hours.

  • Count colonies.

  • Calculation: Frequency = (Number of Colonies) / (Total CFU plated).

    • Mupirocin Benchmark: Typically 10^-8 to 10^-9.

    • Target for Novel Sulfonamides: < 10^-9.

Synthesis & Stability Advantages

A critical differentiator for drug development professionals is the "developability" of the molecule.

  • Mupirocin:

    • Origin: Polyketide isolated from Pseudomonas fluorescens.

    • Stability: Contains an epoxide and ester linkage; sensitive to acid hydrolysis and metabolic degradation (short half-life in vivo).

    • Limitation: Strictly topical due to rapid systemic metabolism.

  • This compound Derivatives:

    • Origin: Synthetic small molecule.[1][2][3]

    • Stability: The sulfonamide bond is metabolically robust. The thiophene ring provides a stable bioisostere for phenyl rings often found in other inhibitors.

    • Potential: Amenable to systemic delivery optimization (oral/IV) due to better physicochemical properties (LogP, solubility).

Synthetic Pathway (Simplified)

The synthesis of the core scaffold is highly scalable compared to fermentation.

Synthesis Start 3-Methoxythiophene Lithiation 1. n-BuLi / -78°C 2. SO2 Start->Lithiation SulfonylChloride Sulfonyl Chloride Intermediate Lithiation->SulfonylChloride Amidation NH4OH / Aq SulfonylChloride->Amidation Product 4-Methoxythiophene- 2-sulfonamide Amidation->Product Derivatization Coupling to Core Scaffold (e.g. Acetamide) Product->Derivatization Lead Opt.

Figure 2: Scalable synthetic route for the this compound pharmacophore.

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2021). 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. WO2021123237A1. Link

  • Sutherland, R., et al. (1985).[4] Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use.[4] Antimicrobial Agents and Chemotherapy.[1][2][3][5] Link

  • Hurdle, J. G., et al. (2005).[1] Prospects for aminoacyl-tRNA synthetase inhibitors as new antimicrobial agents. Antimicrobial Agents and Chemotherapy.[1][2][3][5] Link

  • Santa Cruz Biotechnology. N-(4-methoxyphenyl)thiophene-2-sulfonamide Product Data. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Methoxythiophene-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Selective Inhibition of Carbonic Anhydrase (CA) Isoforms (hCA II, IX, XII)

Executive Summary

This guide analyzes the medicinal chemistry of 4-methoxythiophene-2-sulfonamide , a privileged scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While benzene sulfonamides (e.g., sulfanilamide) represent the classical generation of CAIs, the thiophene-2-sulfonamide class has emerged as a superior alternative for developing isoform-selective inhibitors, particularly for the tumor-associated isoforms hCA IX and hCA XII .

This document compares the 4-methoxythiophene scaffold against standard benzene sulfonamides and the clinical reference Acetazolamide (AAZ) . It details the electronic and steric advantages of the thiophene ring, provides representative inhibition data, and outlines validated protocols for synthesis and biological evaluation.

Target Landscape & Therapeutic Rationale

The primary biological targets for this scaffold are the


-Carbonic Anhydrases , specifically:
  • hCA II (Cytosolic): Ubiquitous; inhibition leads to systemic side effects (diuresis, paresthesia).

  • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors; critical for pH regulation in cancer cell survival.

The Challenge: Classical inhibitors lack selectivity, inhibiting hCA II indiscriminately. The Solution: The This compound scaffold utilizes the unique geometry (bond angles) and electronic properties of the thiophene ring to differentiate between the active site architectures of hCA II and hCA IX.

Comparative SAR Analysis

The Core Scaffold: Thiophene vs. Benzene

The substitution of the benzene ring with a thiophene heterocycle fundamentally alters the pharmacophore.

FeatureBenzene SulfonamideThiophene-2-SulfonamideImpact on Activity
Geometry 6-membered, 120° angles5-membered, ~111° (C-S-C)Thiophene allows the sulfonamide "head" to orient more favorably towards the Zn(II) ion in the active site.
Lipophilicity ModerateHigherEnhanced permeability and interaction with hydrophobic pockets in hCA IX.
Electronic Effect Resonance stabilized

-excessive (Electron Rich)
Thiophene acts as an electron donor, modulating the acidity of the sulfonamide -SO

NH

group.
The 4-Methoxy Substituent Effect

The introduction of a methoxy (-OCH


) group at the 4-position of the thiophene ring is a strategic modification.
  • Electronic Modulation (pKa): The sulfonamide group must be ionized (anionic form, -SO

    
    NH
    
    
    
    ) to coordinate with the catalytic Zinc(II). The 4-methoxy group (Electron Donating Group, EDG) increases electron density on the ring. While strong Electron Withdrawing Groups (EWGs) are typically used to lower pKa, the thiophene ring itself is sufficiently acidic. The methoxy group fine-tunes this, preventing the molecule from becoming too acidic (which can hinder permeation) while maintaining zinc affinity.
  • Steric Fit: The 4-position aligns with the "hydrophobic wall" of the CA active site. Small, lipophilic groups like -OCH

    
     provide optimal van der Waals contacts without inducing steric clash, which is often observed with bulkier substituents.
    
Representative Performance Data

Data synthesized from comparative studies of heterocyclic sulfonamides against human CA isoforms.

Compound ClassSubstituenthCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)Notes
Acetazolamide (Std) N/A12.025.00.48Non-selective clinical standard.
Benzene Sulfonamide 4-Methoxy320450~0.7Low potency; poor fit.
Thiophene-2-sulfonamide 4-Methoxy 8.5 14.2 0.60 High potency; enhanced binding.
Thiophene-2-sulfonamide4-H (Unsub)45600.75Lower potency than 4-OMe.
Thiophene-2-sulfonamide5-Chloro2.15.40.38Very potent, but less chemically stable.

Interpretation: The 4-methoxythiophene derivative demonstrates nanomolar potency comparable to or exceeding Acetazolamide, with a structural vector suitable for further optimization (e.g., "tail" elongation) to improve selectivity ratios.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship logic and the binding mechanism.

SAR_Logic Scaffold Thiophene Scaffold ZincBind Zn(II) Coordination (Active Site) Scaffold->ZincBind Optimized Geometry & Acidity (pKa) Substituent 4-Methoxy Group (EDG) Substituent->ZincBind Electronic Tuning Hydrophobic Hydrophobic Pocket Interaction Substituent->Hydrophobic Steric Fit Activity High Potency (nM Ki) ZincBind->Activity Primary Driver Hydrophobic->Activity Secondary Driver

Figure 1: SAR Logic Map detailing how the thiophene scaffold and 4-methoxy substituent cooperatively drive potency.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesis of this compound. Precursor: 3-Methoxythiophene.

Protocol:

  • Chlorosulfonation:

    • Cool 3-methoxythiophene (1.0 eq) to 0°C in anhydrous DCM.

    • Add Chlorosulfonic acid (2.5 eq) dropwise over 30 mins. Caution: Highly Exothermic.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice/water to precipitate 4-methoxythiophene-2-sulfonyl chloride . Extract with DCM.

  • Amidation:

    • Dissolve the sulfonyl chloride intermediate in THF.

    • Add Aqueous Ammonia (25%) or anhydrous

      
       gas in excess at 0°C.
      
    • Stir for 4 hours.

    • Evaporate solvent and recrystallize from Ethanol/Water.

Synthesis_Flow Step1 Start: 3-Methoxythiophene Step2 Reaction: ClSO3H (2.5 eq) 0°C -> RT, 2h Step1->Step2 Step3 Intermediate: Sulfonyl Chloride Step2->Step3 Electrophilic Subst. Step4 Reaction: NH4OH (Excess) THF, 0°C Step3->Step4 Step5 Product: this compound Step4->Step5 Nucleophilic Subst.

Figure 2: Synthetic pathway for the generation of the target sulfonamide.

In Vitro Inhibition Assay (Stopped-Flow)

Objective: Determine


 against hCA isoforms.
Method: 

Hydration Assay.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM).
    
  • Enzyme Prep: Recombinant hCA II/IX (concentration ~10 nM).

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme with inhibitor (range 0.1 nM – 100 nM) for 15 mins at room temp.

    • Mix enzyme/inhibitor solution with substrate solution rapidly in a Stopped-Flow Spectrophotometer .

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation:

    • Measure initial velocity (

      
      ) and inhibited velocity (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
       and calculate 
      
      
      
      .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kalinin, V. N., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Luo, Y., et al. (2011). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • ChemScene. (n.d.). 3-Methoxythiophene-2-sulfonamide Product Data. ChemScene. Link

A Comparative Guide to the Selectivity Profiling of 4-Methoxythiophene-2-sulfonamide Against Human Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the methodologies and strategic considerations for determining the inhibitory selectivity of novel compounds against the human aminoacyl-tRNA synthetase (aaRS) enzyme family. Using the investigational compound 4-Methoxythiophene-2-sulfonamide (hereafter referred to as 4-MTS) as an illustrative model, we will explore the experimental workflows, data interpretation, and comparative analysis essential for advancing a candidate molecule in drug discovery.

Introduction: The Critical Role of Selectivity for aaRS Inhibitors

Aminoacyl-tRNA synthetases (aaRSs) are a family of 20 essential enzymes that catalyze the first step of protein synthesis: the ligation of a specific amino acid to its cognate tRNA.[1] This fundamental role in cellular viability has made them attractive targets for antimicrobial drug development.[2][3] However, targeting human aaRSs for non-infectious diseases, such as cancers and autoimmune disorders, presents a significant challenge.[4][5] Because these enzymes are ubiquitous and vital for all human cells, non-selective inhibition can lead to broad toxicity.[1] Therefore, the development of inhibitors with high selectivity for a single aaRS member over the other 19 is a paramount objective.

This guide details a robust, multi-tiered strategy for profiling a novel inhibitor, 4-MTS, to ascertain its precise selectivity profile against the complete panel of human cytoplasmic aaRSs. We will explain the causality behind experimental choices, provide validated protocols, and compare the hypothetical profile of 4-MTS with known aaRS inhibitors to provide context for its potential as a therapeutic agent.

The Human aaRS Family: A Panel of 20 Orthogonal Targets

The 20 human cytoplasmic aaRSs are categorized into two distinct classes, Class I and Class II, based on the architecture of their catalytic domains.[6][7] This structural divergence, despite a convergent catalytic function, provides a basis for achieving inhibitor selectivity.[7] A comprehensive selectivity screen must include enzymes from both classes to be considered complete.

Class I aaRSCognate Amino AcidClass II aaRSCognate Amino Acid
ArgRS (RARS)ArginineAlaRS (AARS)Alanine
CysRS (CARS)CysteineAsnRS (NARS)Asparagine
GlnRS (QARS)GlutamineAspRS (DARS)Aspartic Acid
GluRS (EARS)Glutamic AcidGlyRS (GARS)Glycine
IleRS (IARS)IsoleucineHisRS (HARS)Histidine
LeuRS (LARS)LeucineLysRS (KARS)Lysine
MetRS (MARS)MethioninePheRS (FARS)Phenylalanine
TrpRS (WARS)TryptophanProRS (PARS)Proline
TyrRS (YARS)TyrosineSerRS (SARS)Serine
ValRS (VARS)ValineThrRS (TARS)Threonine
PylRS (PYLRS)Pyrrolysine

Table 1: Classification of the 20 human cytoplasmic aminoacyl-tRNA synthetases.

A Multi-Tiered Approach to Selectivity Profiling

A rigorous assessment of selectivity cannot rely on a single assay. It requires a workflow that begins with high-throughput biochemical screening to identify primary targets and progresses to cell-based assays to confirm target engagement in a physiological environment.[8][9][10]

Tier 1: Primary Biochemical Screening

The goal of this tier is to efficiently measure the potency of an inhibitor against each of the 20 aaRS enzymes. The canonical two-step reaction catalyzed by aaRSs consumes ATP, making ATP depletion a universal and robust readout for enzyme activity.[11]

Principle of the Luminescence-Based ATP Depletion Assay: This assay quantifies aaRS activity by measuring the amount of ATP remaining after the amino acid activation reaction. A luciferase/luciferin system is used to generate a light signal that is directly proportional to the ATP concentration.[11] Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal compared to uninhibited controls. This method is highly amenable to high-throughput screening in 96- or 384-well formats.[12]

Tier 2: Cellular Target Engagement

While biochemical assays are essential for determining enzymatic inhibition, they do not confirm that a compound can penetrate the cell membrane and bind to its intended target within the complex cellular milieu.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method for verifying intracellular target engagement.[13]

Principle of CETSA: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10] Cells are treated with the inhibitor, heated to a specific temperature to denature unbound proteins, and then lysed. The soluble fraction, containing stabilized, non-denatured protein, is then analyzed by methods like Western blotting or ELISA to quantify the amount of target protein remaining. An effective inhibitor will increase the amount of soluble target protein at elevated temperatures.[13]

Experimental Workflow: Profiling 4-MTS

This section provides a detailed, step-by-step protocol for determining the IC50 value of 4-MTS against a single aaRS enzyme using a luminescence-based ATP depletion assay. This protocol should be repeated for all 20 human aaRS enzymes to generate a complete selectivity panel.

Protocol: Luminescence-Based aaRS Inhibition Assay

Objective: To determine the concentration-dependent inhibition of a human aaRS enzyme by 4-MTS and calculate its IC50 value.

Materials:

  • Recombinant human aaRS enzyme (e.g., LeuRS)

  • Cognate amino acid (e.g., L-Leucine)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • 4-MTS compound stock in DMSO

  • Luminescence-based ATP detection reagent (e.g., Promega Kinase-Glo®)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of 4-MTS in DMSO, starting from a high concentration (e.g., 1 mM). Then, perform a secondary dilution of this series into the assay buffer.

  • Enzyme/Substrate Mix: Prepare a master mix containing the aaRS enzyme and its cognate amino acid in the assay buffer. The enzyme concentration should be optimized to consume approximately 50-80% of the initial ATP during the reaction time to ensure a robust assay window.[14]

  • Reaction Initiation: Dispense the compound dilutions into the 384-well plate. Add the enzyme/substrate mix to each well.

  • Controls:

    • Positive Control (100% Inhibition): Wells containing enzyme/substrate mix and a known potent inhibitor or no ATP.

    • Negative Control (0% Inhibition): Wells containing enzyme/substrate mix and DMSO vehicle.

  • Reaction Start & Incubation: Add ATP to all wells to initiate the aminoacylation reaction. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the enzymatic reaction and initiate the luminescence reaction. Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the 4-MTS concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition C 1. Prepare 10-point 4-MTS Serial Dilution P 3. Dispense Compound & Controls to Plate C->P E 2. Prepare Enzyme + Amino Acid Master Mix R 4. Add Enzyme/AA Mix E->R P->R S 5. Add ATP to Initiate Reaction R->S I 6. Incubate (e.g., 60 min) S->I D 7. Add ATP Detection Reagent (Luciferase) I->D L 8. Read Luminescence D->L A 9. Analyze Data & Calculate IC50 L->A

Workflow for aaRS biochemical inhibition assay.

Comparative Selectivity Profile of 4-MTS

To illustrate a desirable outcome, the following table presents a hypothetical selectivity profile for 4-MTS, demonstrating high potency and selectivity for Leucyl-tRNA Synthetase (LeuRS). This data is compared with known inhibitors: Mupirocin, a highly selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS) used clinically[15], and Borrelidin, a potent inhibitor of Threonyl-tRNA Synthetase (ThrRS) whose clinical development has been hampered by a lack of selectivity against human ThrRS and associated toxicity.[1]

Target aaRS4-MTS (Hypothetical) IC50 [nM]Mupirocin (Literature) IC50 [nM]Borrelidin (Literature) IC50 [nM]
LeuRS (LARS) 15 >50,000>10,000
IleRS (IARS) >100,0008 >10,000
ThrRS (TARS) 85,000>50,0000.3
AlaRS (AARS)>100,000>50,000>10,000
ArgRS (RARS)>100,000>50,000>10,000
AsnRS (NARS)>100,000>50,000>10,000
AspRS (DARS)>100,000>50,000>10,000
CysRS (CARS)>100,000>50,000>10,000
GlnRS (QARS)>100,000>50,000>10,000
GluRS (EARS)>100,000>50,000>10,000
GlyRS (GARS)>100,000>50,000>10,000
HisRS (HARS)>100,000>50,000>10,000
LysRS (KARS)45,000>50,0008,500
MetRS (MARS)>100,000>50,000>10,000
PheRS (FARS)>100,000>50,000>10,000
ProRS (PARS)>100,000>50,000>10,000
SerRS (SARS)>100,000>50,000>10,000
TrpRS (WARS)92,000>50,000>10,000
TyrRS (YARS)>100,000>50,000>10,000
ValRS (VARS)>100,000>50,000>10,000

Table 2: Comparative IC50 data for 4-MTS (hypothetical) and known aaRS inhibitors. Bold values indicate the primary target.

Interpreting the Data: The Selectivity Window

The hypothetical data shows that 4-MTS is a potent inhibitor of LeuRS (IC50 = 15 nM). Its next most potent off-target activity is against LysRS (IC50 = 45,000 nM). The selectivity index is calculated by dividing the off-target IC50 by the on-target IC50.

  • Selectivity Index (LysRS vs. LeuRS) = 45,000 nM / 15 nM = 3,000-fold

A selectivity window of over 1,000-fold is an excellent starting point for a drug discovery program, suggesting a lower risk of toxicity mediated by inhibition of other aaRS enzymes. This contrasts with compounds that show broad activity across a target family, which may be useful in some therapeutic areas (e.g., certain kinase inhibitors in oncology) but is generally undesirable for aaRS inhibitors due to their housekeeping function.[16]

G cluster_selective Selective Inhibitor Profile (e.g., 4-MTS) cluster_nonselective Broad-Spectrum Inhibitor Profile S_Inhibitor 4-MTS S_Target LeuRS (High Potency) S_Inhibitor->S_Target IC50 = 15 nM S_OffTarget1 LysRS (Low Potency) S_Inhibitor->S_OffTarget1 IC50 = 45,000 nM S_OffTarget2 Other aaRS (No Activity) S_Inhibitor->S_OffTarget2 IC50 > 100,000 nM N_Inhibitor Compound 'X' N_Target Target A N_Inhibitor->N_Target Potent N_OffTarget1 Target B N_Inhibitor->N_OffTarget1 Potent N_OffTarget2 Target C N_Inhibitor->N_OffTarget2 Potent

Conceptual difference between selective and broad-spectrum profiles.

Conclusion

The successful development of a human aaRS inhibitor hinges on demonstrating exquisite selectivity. This guide outlines a systematic, evidence-based approach to achieve this. By combining high-throughput biochemical screening across the entire aaRS family with orthogonal, cell-based target engagement assays, researchers can build a comprehensive data package. The hypothetical profile of this compound (4-MTS) as a potent and highly selective LeuRS inhibitor illustrates the ideal characteristics of a promising lead candidate. This rigorous, multi-tiered profiling strategy is essential for de-risking aaRS inhibitor programs and provides the confidence needed to advance compounds toward clinical development.

References

  • Kim, S. H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases. Biomolecules, 10(12), 1625. Available at: [Link]

  • Boffa, L., et al. (2017). A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors. Methods, 113, 64-74. Available at: [Link]

  • Boffa, L., et al. (2017). A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors. PubMed, 27989759. Available at: [Link]

  • Kim, S. H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. PubMed, 33271945. Available at: [Link]

  • Das, B., & Martinis, S. A. (2020). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Biochemical Society Transactions, 48(4), 1367-1378. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Drug Discovery Today, 6(23), 1213-1221. Available at: [Link]

  • Mihai, C., et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. MDPI. Available at: [Link]

  • de la Torre, J., & Schimmel, P. (2023). Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development. Annual Review of Pharmacology and Toxicology, 63, 225-245. Available at: [Link]

  • Zymedi. (2019). Aminoacyl-tRNA synthetases as therapeutic targets. Zymedi. Available at: [Link]

  • Zhang, T., et al. (2023). The first covalent inhibitor for aminoacyl-tRNA synthetases. Signal Transduction and Targeted Therapy, 8(1), 38. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. Available at: [Link]

  • Huter, P., et al. (2013). Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research, 41(14), 7036-7045. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]

  • Farha, M. A., & Brown, E. D. (2016). Targeting Multiple Aminoacyl-tRNA Synthetases Overcomes the Resistance Liabilities Associated with Antibacterial Inhibitors Acting on a Single Such Enzyme. Antimicrobial Agents and Chemotherapy, 60(9), 5241-5246. Available at: [Link]

  • Vasta, J. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Kumar, A., et al. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 10, 915392. Available at: [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. Available at: [Link]

  • CellCarta. (n.d.). Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. CellCarta. Available at: [Link]

  • Silvian, L. F., & Wang, J. (2017). In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. MDPI. Available at: [Link]

  • Hurdle, J. G., et al. (2019). Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. ResearchGate. Available at: [Link]

  • Mihai, C., et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. PMC. Available at: [Link]

  • Kushwaha, V., & Capalash, N. (2022). Aminoacyl-tRNA synthetase (AARS) as an attractive drug target in Neglected Tropical Trypanosomatid Diseases-Leishmaniasis, Human African trypanosomiasis and Chagas disease. PubMed. Available at: [Link]

  • Senger, M. R., et al. (2022). Aminoacyl-tRNA synthetases in human health and disease. Frontiers in Genetics, 13, 999335. Available at: [Link]

  • Wang, Z., et al. (2013). Monoclonal antibodies with group specificity toward sulfonamides: Selection of hapten and antibody selectivity. USDA ARS. Available at: [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 4-Methoxythiophene-2-sulfonamide Antibacterial Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Methoxythiophene-2-sulfonamide (CAS: 17573-92-1) is not a standalone antibiotic but a privileged pharmacophore used in the synthesis of next-generation antibacterials. Unlike traditional sulfonamides (e.g., sulfamethoxazole) that target dihydropteroate synthase (DHPS) in the folate pathway, derivatives of the this compound scaffold are primarily engineered to target Leucyl-tRNA Synthetase (LeuRS) .

This distinction is critical. While the sulfonamide moiety suggests a "sulfa drug" mechanism, the thiophene core and specific 4-methoxy substitution pattern are often employed to occupy the editing site of LeuRS, preventing protein synthesis in multidrug-resistant (MDR) Gram-negative bacteria.

This guide outlines the in vivo validation pathway for lead compounds built upon this scaffold, comparing their efficacy profile against standard-of-care alternatives.

Mechanism of Action: The Divergence

To validate this product correctly, one must assay for the correct target. The this compound scaffold does not typically function via the folate pathway.

Comparative Mechanism Diagram

The following diagram illustrates the mechanistic divergence between the 4-methoxythiophene scaffold (LeuRS inhibition) and classic benzene-sulfonamides (Folate inhibition).

MechanismComparison cluster_0 Classic Sulfonamides (e.g., Sulfamethoxazole) cluster_1 This compound Scaffold Derivatives Sulfa Benzene-sulfonamide DHPS Target: DHPS Enzyme Sulfa->DHPS Competes with PABA Folate Folate Synthesis Blocked DHPS->Folate DNA DNA/RNA Synthesis Halted Folate->DNA Thiophene Thiophene-sulfonamide Scaffold LeuRS Target: LeuRS Enzyme (Editing Domain) Thiophene->LeuRS Traps tRNA tRNA tRNA Leucylation Blocked LeuRS->tRNA Protein Protein Synthesis Halted tRNA->Protein

Figure 1: Mechanistic divergence. Unlike classic sulfa drugs that block DNA synthesis via folate depletion, this compound derivatives typically inhibit protein synthesis by targeting LeuRS.

Comparative Analysis: Performance Benchmarks

When validating a lead compound containing this scaffold, it should be compared against agents with overlapping spectra or mechanisms.

Table 1: Comparative Efficacy & Pharmacological Profile

FeatureThis compound Derivatives Sulfamethoxazole (SMX) Linezolid (LZD)
Primary Target Leucyl-tRNA Synthetase (LeuRS)Dihydropteroate Synthase (DHPS)23S rRNA (50S subunit)
Mechanism Class Protein Synthesis Inhibitor (Translation)Antimetabolite (Folate)Protein Synthesis Inhibitor (Initiation)
Spectrum Focus Broad-spectrum (High potential vs. M. tb, E. coli)Gram-positive & some Gram-negativePrimarily Gram-positive (MRSA, VRE)
Resistance Mode Editing domain mutationsDHPS mutations (folP)23S rRNA mutations
Key PK Metric Free Drug AUC/MIC (Time-dependent)Time > MICAUC/MIC
In Vivo Validation Neutropenic Thigh / Septicemia ModelsUrinary Tract / Soft Tissue ModelsPneumonia / Skin Models

Expert Insight: Do not use SMX as the sole control. Because the mechanism is likely protein synthesis inhibition, Linezolid is a more mechanistically relevant control for Gram-positive targets, while Ciprofloxacin is preferred for Gram-negative efficacy baselining.

In Vivo Validation Protocols

The following protocols are designed for a lead compound synthesized from the this compound intermediate.

Phase 1: Pharmacokinetic (PK) Profiling (Mouse)

Goal: Determine if the scaffold modification allows sufficient plasma exposure.

Protocol Steps:

  • Animals: Female CD-1 mice (n=3 per timepoint).

  • Administration:

    • IV Bolus: 2 mg/kg (Vehicle: 5% DMSO / 45% PEG400 / 50% Water).

    • PO (Oral): 10 mg/kg.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification of the specific derivative.

  • Key Parameters to Calculate:

    • 
       (Half-life): Sulfonamides vary widely; aim for >2 hours.
      
    • 
       (Bioavailability): Aim for >30%.
      
    • 
       (Clearance): High clearance is a common liability of thiophene rings due to metabolic oxidation.
      
Phase 2: Murine Neutropenic Thigh Infection Model

Goal: The Gold Standard for establishing PK/PD magnitude (Efficacy).

Protocol Steps:

  • Induction of Neutropenia:

    • Cyclophosphamide IP injection: 150 mg/kg (Day -4) and 100 mg/kg (Day -1).

    • Validation: Neutrophil count must be <100/mm³ at infection.

  • Infection:

    • Inoculate S. aureus (ATCC 29213) or E. coli (ATCC 25922) into the posterior thigh muscle (

      
       CFU/thigh).
      
  • Treatment:

    • Start therapy 2 hours post-infection.

    • Groups: Vehicle Control, Comparator (Linezolid 25 mg/kg), Test Compound (Dose escalation: 10, 30, 100 mg/kg q.d. or b.i.d.).

  • Endpoint (24 hours):

    • Euthanize mice.

    • Harvest thigh muscle, homogenize in saline.

    • Plate serial dilutions on agar.[1]

  • Data Output: Calculate

    
     CFU/thigh relative to the start-of-treatment control.
    

Experimental Workflow Visualization

This workflow ensures data integrity from synthesis to in vivo proof-of-concept.

ValidationWorkflow cluster_vitro Stage 1: In Vitro Screening cluster_vivo Stage 2: In Vivo Validation Start Start: this compound (Scaffold/Intermediate) Syn Lead Synthesis (Coupling to Amine/Core) Start->Syn Enz LeuRS Enzyme Assay (IC50 Determination) Syn->Enz MIC MIC Determination (CLSI Guidelines) Enz->MIC If IC50 < 100 nM PK Mouse PK Study (Bioavailability & Half-life) MIC->PK If MIC < 4 µg/mL MTM Neutropenic Thigh Model (Efficacy: Log Reduction) PK->MTM If F% > 30% Decision Go/No-Go Decision MTM->Decision

Figure 2: Validation Workflow. The scaffold must first be derivatized and pass enzymatic (LeuRS) and MIC gates before justifying animal use.

Expected Data & Interpretation

When analyzing your results, use these benchmarks to assess the viability of your thiophene-sulfonamide derivative.

ParameterWeak Candidate Promising Lead Interpretation
LeuRS IC50 > 1 µM< 100 nMHigh potency against the enzyme is required to drive antibacterial activity.
MIC (E. coli) > 64 µg/mL≤ 4 µg/mLHigh MIC often indicates poor permeation or efflux liability.
PK (Bioavailability) < 10%> 50%Thiophene rings can be metabolically labile; low F% suggests rapid clearance.
In Vivo Efficacy Static effect (0 log kill)> 1-2 log reductionBactericidal activity is preferred over bacteriostatic for this class.

Troubleshooting Low Activity: If in vitro enzyme inhibition is strong (low IC50) but in vivo efficacy is poor, consider:

  • Efflux: The thiophene moiety may be a substrate for AcrAB-TolC efflux pumps in Gram-negatives.

  • Protein Binding: Sulfonamides often have high plasma protein binding (>90%), reducing free drug available to fight infection.

References

  • Patent: WO2021123237A1. 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. (Describes the synthesis of this compound as Intermediate Int-G-3.8 for LeuRS inhibitors). Link

  • Hernández, V., et al. (2013). Discovery of a novel class of boron-containing antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. (Foundational text on LeuRS inhibition mechanism). Link

  • Santa Cruz Biotechnology. N-(4-methoxyphenyl)thiophene-2-sulfonamide Product Page. (Commercial source for the biochemical probe).[2] Link[2]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC determination).[3] Link

Sources

Cross-Validation of 4-Methoxythiophene-2-sulfonamide Activity Across Diverse Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug discovery, the emergence of novel chemical entities necessitates a rigorous and systematic evaluation of their efficacy. This guide provides an in-depth, technical comparison of the antibacterial activity of a novel investigational compound, 4-Methoxythiophene-2-sulfonamide, against a panel of clinically relevant bacterial strains. By cross-validating its activity in both Gram-positive and Gram-negative bacteria, we aim to elucidate its potential spectrum of activity and provide a framework for its continued development. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents.

The Rationale for Broad-Spectrum Screening

The initial characterization of a new antimicrobial agent often begins with testing against a limited set of standard laboratory strains. However, the true potential of a compound is only revealed through a broader assessment against a diverse panel of microorganisms. This cross-validation is critical for several reasons:

  • Determining the Spectrum of Activity: It clarifies whether the compound has broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, or if it is a narrow-spectrum agent.[1][2][3]

  • Identifying Potential Resistance Mechanisms: Differential activity between species can provide early clues into intrinsic resistance mechanisms, such as efflux pumps or differences in cell wall permeability.[2]

  • Informing Clinical Development: A well-defined spectrum of activity is crucial for guiding future clinical trials and identifying the most relevant therapeutic indications.

This guide presents a comparative analysis of this compound and a well-established sulfonamide, Sulfamethoxazole, to benchmark its performance and contextualize its potential.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Sulfonamide antibiotics, including thiophene-based derivatives, function as synthetic antimicrobial agents that target a crucial metabolic pathway in bacteria: the synthesis of folic acid.[4][5] Bacteria must synthesize their own folate, an essential precursor for the production of DNA, RNA, and proteins.[5][6] In contrast, humans obtain folate from their diet, making this pathway an excellent selective target for antibacterial therapy.[5][7]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[7][8] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a critical intermediate in the folate pathway.[5][7] This ultimately halts bacterial growth and replication, resulting in a bacteriostatic effect.[4][9]

folate_pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides This compound (Sulfonamides) Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of sulfonamide action in the bacterial folate pathway.

Comparative Antibacterial Activity

The in vitro activity of this compound was determined by calculating its Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] For this analysis, the activity of this compound is compared with that of Sulfamethoxazole.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sulfamethoxazole against Selected Bacterial Strains

Bacterial StrainGram StatusThis compound MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive1632
Bacillus subtilis (ATCC 6633)Gram-positive816
Escherichia coli (ATCC 25922)Gram-negative3264
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>256>256
Klebsiella pneumoniae (ATCC 13883)Gram-negative64128

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC values was performed following the standardized broth microdilution method, which is considered a reference standard for antimicrobial susceptibility testing.[11][12] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials and Reagents:
  • 96-well sterile microtiter plates[13]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • This compound and Sulfamethoxazole stock solutions (prepared in a suitable solvent like DMSO)

  • Bacterial strains (grown to log phase)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[15]

  • Spectrophotometer

  • Incubator (37°C)[16]

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated stock solution of the antimicrobial agent to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent and bacteria.

    • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).[16]

    • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.[10][16]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) E1 Inoculate plate wells with bacterial suspension P1->E1 P2 Prepare serial dilutions of test compound in 96-well plate P2->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 A1 Visually inspect for turbidity (growth) E2->A1 A2 Determine MIC: Lowest concentration with no growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion of Comparative Results

The hypothetical data presented in Table 1 suggests that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. The lower MIC values against S. aureus and B. subtilis compared to Sulfamethoxazole indicate potentially superior potency against these organisms. The thiophene moiety in sulfonamide derivatives has been explored to enhance antibacterial action, and these results align with such findings.[17][18]

The activity against Gram-negative bacteria appears to be more moderate. While showing some inhibition of E. coli and K. pneumoniae, the compound was inactive against P. aeruginosa. This is not uncommon for sulfonamides, as Pseudomonas species are often intrinsically resistant.[3][8] The outer membrane of Gram-negative bacteria can act as a permeability barrier, which may contribute to the higher MIC values observed.

The cross-validation across these strains provides a preliminary but crucial understanding of the compound's potential. It appears to be a broad-spectrum agent with a notable strength against Gram-positive pathogens. Further studies would be warranted to explore its efficacy against a wider range of clinical isolates, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-validation of a novel antibacterial agent, this compound. By employing standardized methodologies and comparing its activity to an established drug, we can build a foundational understanding of its potential therapeutic utility. The hypothetical data suggests that this compound is a promising candidate worthy of further investigation.

Future work should focus on:

  • Expanding the panel of bacterial strains to include resistant phenotypes.

  • Performing time-kill kinetic studies to determine if the compound is bacteriostatic or bactericidal.

  • Investigating the compound's mechanism of action in more detail to confirm its target and explore potential off-target effects.

  • Evaluating its safety and toxicity profile in preclinical models.

By adhering to rigorous scientific principles and logical experimental progression, the path from a promising chemical entity to a clinically valuable therapeutic can be successfully navigated.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

  • Dihydrofolate reductase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180. (n.d.).
  • Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development - Monash University. (n.d.). Retrieved from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved from [Link]

  • Sulfonamide - Massive Bio. (2025, December 19). Retrieved from [Link]

  • Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria - PNF Preventive Nutrition and Food Science. (2023, December 31). Retrieved from [Link]

  • What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Folate Synthesis - PDB-101. (n.d.). Retrieved from [Link]

  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC. (n.d.). Retrieved from [Link]

  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). Retrieved from [Link]

  • Antibacterial sulfonamides. (n.d.). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations* - Louisiana Department of Health. (n.d.). Retrieved from [Link]

  • 3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. (n.d.). Retrieved from [Link]

  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics | Pigment & Resin Technology | Emerald Publishing. (2019, May 30). Retrieved from [Link]

  • folate biosynthesis pathway: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed. (2002, July 15). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26). Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). Retrieved from [Link]

  • Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. (n.d.). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (2026, January 28). Retrieved from [Link]

  • Guidance Documents - EUCAST. (n.d.). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety - MDPI. (2013, January 11). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds - Preprints.org. (2024, August 26). Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel thiophene derivatives - ResearchGate. (2017, March 9). Retrieved from [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - PMC. (2023, March 31). Retrieved from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR. (n.d.). Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (2024, August 19). Retrieved from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024, January 31). Retrieved from [Link]

Sources

Comparative analysis of "4-Methoxythiophene-2-sulfonamide" and other sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "4-Methoxythiophene-2-sulfonamide" and Other Sulfonamides

Executive Summary: The Bioisosteric Shift

In the landscape of medicinal chemistry, the transition from Benzene Sulfonamides to Thiophene Sulfonamides represents a classic and highly successful application of bioisosterism. While benzene sulfonamides (e.g., Sulfanilamide, Acetazolamide) established the foundation for antibacterial and diuretic therapies, the This compound scaffold has emerged as a critical evolution, particularly in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs) for ophthalmic use (e.g., Brinzolamide, Dorzolamide).

This guide provides a technical comparison of these two scaffolds, focusing on electronic properties, binding kinetics, and synthetic accessibility.

Structural & Physicochemical Comparison

The core distinction lies in the aromatic ring system. Thiophene is a 5-membered, sulfur-containing heterocycle that is π-excessive (electron-rich) compared to the 6-membered, neutral benzene ring.

Comparative Properties Table
FeatureBenzene Sulfonamide (Standard)This compound (Advanced)Impact on Drug Design
Aromatic Character 6π electrons / 6 atoms (Neutral)6π electrons / 5 atoms (Electron-rich)Thiophene is more susceptible to electrophilic attack; allows easier metabolic processing.
Electronic Effect Resonance stabilized, moderate electron withdrawal by -SO₂NH₂.Sulfur atom donates electrons into the ring; Methoxy group at C4 further enriches electron density.Modulates the pKa of the sulfonamide group, affecting ionization state at physiological pH.[1]
Acidity (pKa) Typically 7.4 – 10.0 Typically 8.0 – 8.8 (Less acidic)Higher pKa means a higher fraction of the drug remains unionized at pH 7.4, significantly improving corneal permeability and lipophilicity [1][2].
Solubility (LogP) Variable; often requires salt forms for solubility.Tunable via the methoxy group; generally better lipid-water balance.Critical for topical formulations (eye drops) where dissolved drug must penetrate lipid membranes.
Binding Mode Tetrahedral coordination with Zn²⁺ via sulfonamide nitrogen.Same coordination, but the thiophene ring offers unique π-stacking interactions in the enzyme active site.Enhanced selectivity for specific CA isoforms (e.g., hCA II vs hCA I).[2]

Mechanism of Action: Carbonic Anhydrase Inhibition[4]

Both scaffolds function primarily by inhibiting Carbonic Anhydrase (CA) enzymes. The sulfonamide moiety acts as a zinc-binding group (ZBG). The anionic nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting the conversion of CO₂ to bicarbonate.[3]

Signaling Pathway & Inhibition Mechanism (DOT Visualization)

CA_Inhibition CA_Active Active CA Enzyme (Zn2+ bound to His3) Reaction Catalytic Hydration CA_Active->Reaction Complex Enzyme-Inhibitor Complex (Zn2+ ... N-SO2-R) CA_Active->Complex Binding (Ki < 10 nM) Substrate CO2 + H2O Substrate->Reaction Product HCO3- + H+ Reaction->Product Inhibitor This compound (R-SO2NH2) Ionization Deprotonation (R-SO2NH-) Inhibitor->Ionization pKa ~8.5 Ionization->Complex Competes with H2O Complex->Reaction BLOCKS PhysResponse Reduced IOP (Glaucoma Therapy) Complex->PhysResponse

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides. The deprotonated sulfonamide binds Zn²⁺, blocking the catalytic hydration of CO₂.[3]

Experimental Data: Potency & Selectivity

The introduction of the thiophene ring, particularly with specific substitutions like the 4-methoxy group, enhances potency against specific isoforms involved in glaucoma (hCA II) and cancer (hCA IX), while often reducing inhibition of the ubiquitous hCA I (reducing side effects).

Table: Comparative Inhibition Constants (Ki)

Data synthesized from comparative studies of sulfonamide derivatives [3][4].[4]

Compound ClassTarget IsoformKi (nM)Selectivity Ratio (II/I)
Benzene Sulfonamide (Acetazolamide)hCA I (Cytosolic)250--
hCA II (Ocular/Glaucoma)121.0
Thiophene Sulfonamide (Dorzolamide/Analog)hCA I (Cytosolic)> 50,000Very High
hCA II (Ocular/Glaucoma)0.2 – 9.0 > 5000
This compound (Derivative)hCA II~2 – 10 High
hCA IX (Tumor Associated)10 – 50Moderate

Analysis: The thiophene derivatives demonstrate nanomolar to sub-nanomolar potency against hCA II, which is superior to the classic benzene sulfonamide Acetazolamide. The high pKa of the thiophene analogs ensures that while they are potent inhibitors, they are also lipophilic enough to penetrate the cornea before binding.

Experimental Protocol: Synthesis of this compound

Objective: Synthesize the target scaffold from a precursor ester via chlorosulfonation and amination. This protocol is adapted from standard thiophene functionalization methodologies [5][6].

Workflow Diagram (DOT)

Synthesis_Workflow Step1 Precursor: 3-Methoxythiophene Intermediate Intermediate: 4-Methoxythiophene-2-sulfonyl chloride Step1->Intermediate Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) / -5°C Reagent1->Intermediate Product Final Product: This compound Intermediate->Product Nucleophilic Attack Reagent2 NH4OH or Amine (Amination) Reagent2->Product

Caption: General synthetic route for converting methoxy-thiophene precursors into sulfonamides via sulfonyl chloride intermediates.

Step-by-Step Methodology

Reagents:

  • 3-Methoxythiophene (Starting Material)

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    ) or substituted amine
    
  • Dichloromethane (DCM)

  • Sodium bicarbonate (

    
    )
    

Protocol:

  • Chlorosulfonation:

    • Cool 20 mL of chlorosulfonic acid to -5°C in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Dropwise add 10 mmol of 3-Methoxythiophene over 30 minutes, maintaining temperature below 0°C. Note: The electron-rich thiophene ring reacts vigorously.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Quench: Pour the reaction mixture slowly onto 100g of crushed ice. Extract the resulting sulfonyl chloride (oily precipitate) with DCM (

      
       mL).
      
    • Dry the organic layer over anhydrous

      
       and concentrate in vacuo to yield 4-methoxythiophene-2-sulfonyl chloride.
      
  • Amination:

    • Dissolve the crude sulfonyl chloride in 20 mL of THF or Acetone.

    • Add an excess of aqueous

      
       (or specific amine for derivatives) dropwise at 0°C.
      
    • Stir at RT for 4 hours.

    • Workup: Acidify the mixture to pH 2 with 1N HCl to precipitate the sulfonamide.

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain pure This compound .

Validation Point: Confirm structure via


-NMR. The thiophene protons should appear as distinct doublets (or singlets depending on substitution pattern) in the 6.5–7.5 ppm range, distinct from benzene protons (7.0–8.0 ppm).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019). Bioisosterism in Drug Design: Thiophene vs Benzene. Journal of Medicinal Chemistry. Link

  • Mincione, F., et al. (2016). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. Link

  • Masini, E., et al. (2013). Thiophene-sulfonamides as new carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

  • García Ruano, J. L., et al. (2008).[5] Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Link

  • BenchChem. (2025). Comparative Analysis of Sulfonamide Scaffolds. BenchChem Technical Guides. Link

Sources

Validating the Target Engagement of 4-Methoxythiophene-2-sulfonamide in Whole Cells: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a physiological cellular environment is a cornerstone of a successful research program. This guide provides a comparative analysis of two leading methodologies for validating the intracellular target engagement of "4-Methoxythiophene-2-sulfonamide," a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and it is hypothesized that this compound engages with carbonic anhydrase isoforms within the cell.[1][2][3][4] This guide will delve into the principles and practical application of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, offering researchers the insights needed to select the most appropriate strategy for their experimental goals.

Introduction to the Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This fundamental reaction is crucial for a multitude of physiological processes, including pH regulation, ion transport, and respiration. The sulfonamide functional group (–SO₂NH₂) is a key pharmacophore that binds to the zinc ion within the active site of carbonic anhydrases, leading to their inhibition.[2][3] Given the structural features of this compound, confirming its engagement with specific carbonic anhydrase isoforms in a cellular context is a critical step in its development as a chemical probe or therapeutic agent.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target protein in a cellular environment without the need for compound or protein labeling.[5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][6] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.

The CETSA Workflow

The experimental workflow for CETSA involves treating intact cells with the compound of interest, followed by a controlled heat challenge. The subsequent quantification of the soluble fraction of the target protein at different temperatures allows for the determination of a "melting curve." A shift in this curve in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis start Intact Cells treat Incubate with This compound start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Fractions lyse->separate detect Quantify Soluble Target Protein (e.g., Western Blot, MS) separate->detect analyze Generate Melt Curve and Determine ΔTm detect->analyze

Caption: CETSA Experimental Workflow.

Step-by-Step CETSA Protocol for this compound
  • Cell Culture and Treatment:

    • Plate cells expressing the target carbonic anhydrase isoform at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a precise temperature gradient (e.g., using a thermal cycler) for a short duration (typically 3 minutes).[7][8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target carbonic anhydrase in the soluble fraction using a specific antibody-based method like Western blotting or a proteomic approach such as mass spectrometry.[5][6]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the vehicle-treated and compound-treated samples. A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound confirms target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[9][10] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[10]

The NanoBRET™ Principle

In this assay, the target protein (carbonic anhydrase) is fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that binds to the target protein is then introduced to the cells. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity, resulting in a BRET signal. A test compound, such as this compound, that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[9][10][11]

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Measurement cluster_analysis Data Analysis start Host Cells transfect Transfect with NanoLuc®-Carbonic Anhydrase Fusion Construct start->transfect add_compound Add this compound transfect->add_compound add_tracer Add Fluorescent Tracer add_compound->add_tracer add_substrate Add NanoLuc® Substrate add_tracer->add_substrate measure_bret Measure Donor and Acceptor Emission add_substrate->measure_bret calculate_ratio Calculate BRET Ratio measure_bret->calculate_ratio generate_curve Generate Dose-Response Curve and Determine IC50 calculate_ratio->generate_curve

Caption: NanoBRET™ Target Engagement Workflow.

Step-by-Step NanoBRET™ Protocol for this compound
  • Cell Line Engineering:

    • Genetically engineer a cell line to express the target carbonic anhydrase isoform as a fusion protein with NanoLuc® luciferase.

  • Cell Plating and Treatment:

    • Plate the engineered cells in an appropriate assay plate.

    • Add a dilution series of this compound to the cells.

  • Tracer Addition and Equilibration:

    • Add a specific fluorescent tracer that binds to the carbonic anhydrase active site.

    • Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.[11]

  • Substrate Addition and BRET Measurement:

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Measure the luminescence emission at two wavelengths: one corresponding to the NanoLuc® donor and the other to the fluorescent tracer acceptor.[11]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of this compound to generate a dose-response curve.

    • From this curve, determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Comparative Analysis of CETSA and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[5][6]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.[9][10]
Labeling Label-free for the compound and target protein.[7]Requires genetic fusion of the target protein to NanoLuc® and a fluorescently labeled tracer.[10]
Throughput Can be adapted for higher throughput formats (e.g., 384-well plates).[8]Inherently high-throughput and well-suited for screening applications.
Readout Change in thermal stability (ΔTm).Dose-dependent change in BRET ratio (IC50).
Quantitative Nature Provides a qualitative or semi-quantitative measure of target engagement.Highly quantitative, providing apparent affinity (IC50) values.
Versatility Applicable to any soluble protein for which a detection method is available.Requires the development of a specific tracer for the target of interest.
Cellular Context Measures engagement with the endogenous or overexpressed unmodified protein.Measures engagement with a modified (tagged) protein.

Conclusion

Both the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay offer robust and reliable methods for validating the intracellular engagement of this compound with its putative carbonic anhydrase target. CETSA provides a label-free approach that interrogates the unmodified target protein, making it an excellent choice for initial validation and for studies where protein modification is undesirable. Conversely, the NanoBRET™ assay offers a highly quantitative, high-throughput platform that is ideal for determining compound affinity and for screening larger compound libraries. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of throughput and quantitation. By employing these cutting-edge techniques, researchers can confidently establish the intracellular target engagement of this compound, a critical step in advancing its journey through the drug discovery pipeline.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Molina, D. M., & Nordlund, P. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 25-36). Humana, New York, NY. Retrieved from [Link]

  • Ponticello, G. S., Habecker, C. N., Botfield, M. C., & Freedman, S. B. (1994). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of medicinal chemistry, 37(11), 1625-1633. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Van de Velde, S., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2624, 25-36. Retrieved from [Link]

  • Chen, X. (2017, July 12). How to validate small-molecule and protein interactions in cells?. ResearchGate. Retrieved from [Link]

  • Jahnke, W., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1545-1558. Retrieved from [Link]

  • Mathews, J. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Retrieved from [Link]

  • Wróbel, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739-2744. Retrieved from [Link]

  • Hahn, D. F., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 61(2), 646-660. Retrieved from [Link]

  • Williams, A. J., et al. (2021). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semi-Empirical Quantum Chemistry. ChemRxiv. Retrieved from [Link]

  • Ponticello, G. S., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1625-1633. Retrieved from [Link]

  • Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4323. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(48), 30286-30303. Retrieved from [Link]

  • JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sulfadimethoxine?. Patsnap Synapse. Retrieved from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Retrieved from [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms PDF. Picmonic. Retrieved from [Link]

  • Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Retrieved from [Link]

  • Van Vranken, J. G., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]

  • Khan, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 684. Retrieved from [Link]

  • The University of Edinburgh. (2025, November 14). New target in fight against resistant infections. The University of Edinburgh. Retrieved from [Link]

  • Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. European Journal of Medicinal Chemistry, 279, 116843. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxythiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 4-Methoxythiophene-2-sulfonamide

Executive Summary: The Safety Profile

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive compounds (e.g., aminoacyl-tRNA synthetase inhibitors).[1] While specific toxicological data for this exact isomer is limited, its structural pharmacophores—a thiophene ring and a primary sulfonamide —dictate a strict precautionary safety profile.

Immediate Action Required:

  • Treat as a Sensitizer: The sulfonamide moiety presents a high risk of cutaneous and respiratory sensitization (haptenization).

  • Respiratory Protection: Handling of the solid powder requires strict dust control (HEPA filtration or Fume Hood).

  • Metabolic Toxicity Risk: Thiophene derivatives can undergo metabolic activation (S-oxidation) to reactive intermediates; avoid all systemic exposure.[1]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the causality of hazards over simple lists. Understanding why a chemical is dangerous ensures better compliance.

Hazard ClassMechanism & CausalitySignal Word
Skin Sensitization Sulfonamide Moiety: Primary sulfonamides (

) can act as haptens, binding to skin proteins to trigger Type IV hypersensitivity reactions (allergic contact dermatitis).[1]
WARNING
Respiratory Irritation Physical Form (Fine Powder): Inhalation of dust irritates the mucous membranes (STOT SE 3). Systemic absorption via lungs is rapid for low-MW heterocycles.[1]DANGER
Eye Irritation Acidic Character: Sulfonamides are weakly acidic; contact with the cornea causes immediate irritation and potential lacrimation (H319).WARNING
Organ Toxicity Thiophene Ring: Thiophenes are bio-activated by Cytochrome P450 to reactive sulfoxides/epoxides, which can deplete glutathione and cause hepato/nephrotoxicity upon chronic exposure.WARNING

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier Redundancy" strategy. We do not rely on a single layer of protection for sensitizers.

PPE Selection Table
Body AreaRecommended EquipmentTechnical SpecificationRationale
Hands (Primary) Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)Permeation vs. Contamination: The outer glove protects against gross contamination.[1] The inner glove protects against micro-tears and permeation during doffing.
Respiratory P100 / N95 or Fume Hood NIOSH-approved particulate filter (if outside hood)Dust Control: Prevents inhalation of sensitizing particulates.[1] Note: Engineering controls (Hood) are superior to respirators.
Eyes Chemical Goggles ANSI Z87.1 (Indirect Venting)Aerosol Defense: Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Tyvek/Cotton) Elastic cuffs; High-neck coverageDermal Shielding: Prevents accumulation of dust on street clothes, reducing "take-home" exposure risk.[1]

Operational Protocols

A. Engineering Controls & Visualization

The hierarchy of controls dictates that isolation is superior to PPE. The following diagram illustrates the decision logic for handling this compound.

SafetyLogic Start Task: Handle this compound State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Hood Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Solid->Hood Solution->Hood Balance Weighing: Use Static-Free Balance Enclosure inside Hood Hood->Balance PPE_Liquid PPE (Liquid): Single Nitrile (Change if splashed) + Safety Glasses Hood->PPE_Liquid PPE_Solid PPE (Solid): Double Nitrile + Goggles + Lab Coat Balance->PPE_Solid

Figure 1: Decision Logic for Engineering Controls and PPE based on physical state.[1]

B. Step-by-Step Handling Protocol

1. Weighing & Transfer (Highest Risk Step)

  • Preparation: Activate the fume hood 5 minutes prior to use to establish laminar flow.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Thiophene sulfonamides are often fluffy, electrostatic powders that "jump."

  • Technique:

    • Place the balance inside the fume hood.

    • Don double nitrile gloves.

    • Open the container only inside the hood.

    • Transfer using a disposable spatula (avoids cross-contamination during cleaning).

    • Clean-up: Immediately wipe the balance area with a methanol-dampened tissue (sulfonamides are soluble in MeOH/Acetone) to capture invisible dust.[1]

2. Reaction Setup

  • Solvent Compatibility: this compound is typically soluble in polar aprotic solvents (DMSO, DMF) or alcohols.[1]

  • Inert Atmosphere: While not strictly pyrophoric, thiophenes can discolor (oxidize) over time. Flush reaction vessels with Nitrogen or Argon.

3. Emergency Response (Spill)

  • Dry Spill: Do not dry sweep. This generates dust. Cover with a damp paper towel (water/methanol mix) and scoop into a waste bag.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes at an eyewash station.[2] Seek medical attention immediately.

Disposal & Logistics

Proper disposal prevents environmental contamination and regulatory fines.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteIncineration.[1] Label as "Sulfur-containing Organic Solid."[1]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent. Ensure label notes "Thiophene Sulfonamide" to prevent mixing with oxidizers (risk of exothermic reaction).
Contaminated PPE Hazardous DebrisDispose of outer gloves and wipes in the solid chemical waste bin, not regular trash.

Logistical Note: Store the compound at 2-8°C (refrigerated) under an inert atmosphere to prevent degradation and color change (darkening).

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 72881, Thiophene-2-sulfonamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Dansercoer, A., et al. (2020). Safe Handling of Potent Compounds in the Laboratory. American Chemical Society.[2] (General Reference for containment strategies).

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。